Galactitol
描述
Structure
3D Structure
属性
IUPAC Name |
(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046051 | |
| Record name | D-Galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Galactitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14352 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31,0 mg/mL at 15 °C | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
608-66-2 | |
| Record name | Galactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALACTITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113ZQ1Y7DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Galactitol Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactitol, a sugar alcohol, is synthesized from galactose in mammals through a metabolic route known as the polyol pathway. While this pathway is a minor contributor to galactose metabolism under normal physiological conditions, it gains significant importance in pathological states, most notably in galactosemia. In this condition, the enzymatic conversion of galactose to this compound is catalyzed by aldose reductase. The subsequent accumulation of this compound in various tissues is a key factor in the pathogenesis of long-term complications associated with galactosemia, including the formation of cataracts. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its biochemical mechanisms, the enzymes involved, and its clinical significance. Furthermore, it details experimental protocols for the analysis of this pathway and presents key quantitative data to support further research and drug development efforts targeting the amelioration of galactosemia-related pathologies.
Introduction
Galactose, a monosaccharide derived primarily from the digestion of lactose in dairy products, is typically metabolized through the Leloir pathway for entry into glycolysis. However, in instances of impaired Leloir pathway function, such as in the genetic disorder galactosemia, galactose is shunted into alternative metabolic routes. One of the most clinically significant of these is the polyol pathway, leading to the synthesis of this compound. The accumulation of this sugar alcohol is a primary contributor to the pathophysiology of galactosemia, driving complications such as cataracts, neurological damage, and ovarian failure. A thorough understanding of the this compound biosynthesis pathway is therefore crucial for the development of therapeutic interventions.
The this compound Biosynthesis Pathway
The biosynthesis of this compound from galactose is a single-step enzymatic reaction catalyzed by aldose reductase (EC 1.1.1.21). This enzyme is the first and rate-limiting enzyme of the polyol pathway.
The Core Reaction
The conversion of D-galactose to this compound (also known as dulcitol) is a reduction reaction that utilizes the co-factor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).
D-Galactose + NADPH + H⁺ -> this compound + NADP⁺
This reaction occurs in the cytoplasm of various cells, particularly in tissues that are insulin-independent for glucose uptake, such as the lens of the eye, peripheral nerves, and renal glomeruli.[1]
The Key Enzyme: Aldose Reductase
Aldose reductase is a member of the aldo-keto reductase (AKR) superfamily.[2] It is a monomeric, cytosolic enzyme with a broad substrate specificity, capable of reducing a variety of aldehydes, including glucose and galactose.[2] While glucose is a substrate for aldose reductase, the enzyme exhibits a higher affinity for galactose.[1] This preference for galactose becomes particularly significant in galactosemia, where elevated intracellular galactose concentrations drive the increased synthesis of this compound.
Pathway Visualization
The following diagram illustrates the central role of aldose reductase in the conversion of galactose to this compound, particularly in the context of a compromised Leloir pathway.
Quantitative Data
Enzyme Kinetics
While extensive kinetic data for aldose reductase with various substrates exist, specific values for D-galactose are not as commonly reported as those for glucose or glyceraldehyde. However, it is established that aldose reductase has a significantly higher affinity for galactose than for glucose.
Table 1: Kinetic Parameters of Aldose Reductase
| Substrate | Species/Tissue | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| D-Galactose | Rat Liver | 2.6 x 10⁻² | 0.57 | [3] |
| D-Glucose | General | 50 - 100 | Not specified | [2] |
| DL-Glyceraldehyde | Pig Muscle | Not specified | Not specified | [4] |
Note: The Vmax for D-Galactose from the cited study is for a galactose dehydrogenase, which also oxidizes galactose. Specific Vmax for aldose reductase with galactose was not found in the reviewed literature.
This compound Concentrations in Biological Samples
The accumulation of this compound is a hallmark of galactosemia. The following table summarizes representative concentrations of this compound in various biological samples from healthy individuals and patients with galactosemia.
Table 2: this compound Concentrations
| Biological Sample | Condition | Concentration | Reference |
| Red Blood Cells | Healthy | 0.73 ± 0.31 µM | [5] |
| Red Blood Cells | Galactosemia (on diet) | 5.98 ± 1.2 µM | [5] |
| Plasma | Healthy | Not detectable | [6] |
| Plasma | Galactosemia (on diet) | 11.63 ± 0.46 µM | [6] |
| Brain | Galactosemia (infant) | ~8 mmol/kg tissue | [4] |
| Urine | Healthy (newborn) | < 100 µmol/mmol creatinine | [1] |
| Urine | Galactosemia (untreated newborn) | > 1000 µmol/mmol creatinine | [1] |
Experimental Protocols
Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is adapted for the general measurement of aldose reductase activity and can be optimized for use with D-galactose as a substrate. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
-
Purified aldose reductase or tissue/cell lysate
-
0.1 M Sodium Phosphate Buffer (pH 6.2)
-
NADPH solution (20 mM stock)
-
D-Galactose solution (1 M stock)
-
Aldose Reductase Assay Buffer (0.1 M Sodium Phosphate, pH 6.2)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of NADPH (e.g., 0.2 mM) in Aldose Reductase Assay Buffer.
-
Prepare a range of D-galactose concentrations (e.g., 1 mM to 100 mM) in Aldose Reductase Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
x µL of Aldose Reductase Assay Buffer
-
10 µL of NADPH working solution
-
10 µL of enzyme preparation (purified enzyme or lysate)
-
-
For the blank, substitute the enzyme preparation with Aldose Reductase Assay Buffer.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 10 µL of the D-galactose solution to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes).
-
-
Calculation:
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Experimental Workflow:
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of this compound in biological samples such as red blood cells, plasma, or tissue homogenates.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., meso-erythritol or a stable isotope-labeled this compound)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Organic solvents (e.g., methanol, chloroform, hexane)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or vacuum centrifuge)
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a known amount of the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol/chloroform mixture).
-
Centrifuge to pellet the precipitated proteins.
-
-
Extraction:
-
Collect the supernatant containing the metabolites.
-
Perform a liquid-liquid extraction if necessary to separate polar metabolites from lipids.
-
-
Derivatization:
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the sample (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use an appropriate GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the TMS-derivatized this compound and internal standard.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for this compound-TMS and the internal standard-TMS, enhancing sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve by analyzing known amounts of this compound with a fixed amount of the internal standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Logical Relationship of Quantification:
Conclusion
The biosynthesis of this compound via the polyol pathway, driven by aldose reductase, is a critical metabolic route in the pathophysiology of galactosemia. The accumulation of this compound in sensitive tissues directly contributes to the long-term, debilitating complications of this disorder. The technical information, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise kinetics of aldose reductase with galactose and the development of potent and specific inhibitors of this enzyme hold significant promise for the therapeutic management of galactosemia.
References
- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo evidence of brain this compound accumulation in an infant with galactosemia and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aldose Reductase in Galactitol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, plays a pivotal role in the polyol pathway, a metabolic route alternative to glycolysis for the disposal of glucose.[1] Under normoglycemic conditions, this pathway is of minor significance. However, in states of hyperglycemia or, more critically, in galactosemia, the flux through the polyol pathway is significantly enhanced. In the context of galactosemia, where the primary galactose metabolism is impaired, aldose reductase catalyzes the NADPH-dependent reduction of galactose to galactitol (also known as dulcitol).[2][3] Unlike sorbitol, the product of glucose reduction, this compound is a poor substrate for the subsequent enzyme in the pathway, sorbitol dehydrogenase, leading to its intracellular accumulation.[4][5] This accumulation is a key pathogenic factor in the development of the long-term complications associated with galactosemia, including cataracts, neurological damage, and ovarian failure.[2][6] The toxicity of this compound is attributed to the induction of osmotic stress, leading to cell swelling and damage, and the depletion of NADPH, which heightens intracellular oxidative stress.[4][5] This technical guide provides an in-depth exploration of the biochemical role of aldose reductase in this compound formation, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved pathways to support research and drug development efforts targeting this critical enzyme.
The Biochemical Pathway: From Galactose to this compound
In individuals with classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose and its metabolites.[2] This surplus galactose is shunted into the polyol pathway, where it serves as a substrate for aldose reductase (EC 1.1.1.21).[4][7]
The reaction catalyzed by aldose reductase is the reduction of the aldehyde group of galactose to a primary alcohol, yielding the sugar alcohol this compound. This reaction is dependent on the coenzyme NADPH, which is oxidized to NADP+.[6]
Reaction:
Galactose + NADPH + H⁺ ⇌ this compound + NADP⁺
Unlike the product of glucose reduction, sorbitol, which can be further metabolized to fructose by sorbitol dehydrogenase, this compound is a poor substrate for this enzyme and thus accumulates within cells.[4][5] This accumulation is the primary driver of cellular damage in galactosemia.
Below is a diagram illustrating the metabolic fate of galactose and the central role of aldose reductase in this compound formation.
Caption: The conversion of galactose to this compound by aldose reductase in the polyol pathway.
Quantitative Data: Aldose Reductase Kinetics
The efficiency of aldose reductase in converting various aldehydes, including galactose, is critical to understanding its pathological role. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) or catalytic rate constant (k_cat), provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic efficiency.
| Substrate | Kₘ | Vₘₐₓ / k_cat | Enzyme Source | Reference |
| D,L-Glyceraldehyde | 4.7 mM | 1.2 U/mg | Bovine Lens | [7][8] |
| Glucose | 50 - 100 mM | - | Not Specified | [6][8] |
| 4-Hydroxy-2-nonenal (HNE) | 22 - 28 µM | - | Not Specified | [8] |
| Galactose | Higher affinity than glucose | - | Not Specified | [1] |
Note: The kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme.
Pathophysiological Consequences of this compound Accumulation
The intracellular accumulation of this compound triggers a cascade of detrimental cellular events, primarily through two mechanisms: osmotic stress and oxidative stress.
Osmotic Stress: The high intracellular concentration of this compound, a polar molecule that does not readily cross cell membranes, creates a hyperosmotic environment.[2][5] This leads to an influx of water, causing cell swelling, vacuole formation, and eventual cell lysis and damage. This process is a major contributor to the development of cataracts in galactosemic patients.[4]
Oxidative Stress: The continuous reduction of galactose by aldose reductase consumes significant amounts of NADPH.[4] NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for maintaining the pool of reduced glutathione (GSH). GSH is a primary cellular antioxidant, and its depletion compromises the cell's ability to neutralize reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including proteins, lipids, and DNA, and is implicated in the neurotoxic effects observed in galactosemia.[2]
The following diagram illustrates the signaling cascade initiated by this compound accumulation.
Caption: Pathophysiological consequences of this compound accumulation.
Experimental Protocols
Aldose Reductase Activity Assay
Principle: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a substrate like D,L-glyceraldehyde.
Materials:
-
Purified or recombinant aldose reductase enzyme
-
Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)[7]
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Aldose Reductase Assay Buffer and equilibrate to the desired temperature (e.g., 37°C).
-
Prepare fresh NADPH and substrate solutions in the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the aldose reductase enzyme solution to the wells/cuvette. For a blank control, add an equal volume of assay buffer without the enzyme.
-
To initiate the reaction, add the NADPH solution followed by the substrate solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[8]
-
Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the reaction curve.[8]
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[7]
Quantification of this compound in Biological Samples
Principle: this compound levels in tissues and cells can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] For HPLC, polyols are derivatized to yield UV-absorbing compounds.[9] For GC-MS, samples are derivatized to increase volatility for analysis.[3]
Materials (HPLC method):
-
Biological sample (e.g., lens tissue, red blood cells)
-
Internal standard (e.g., xylitol)
-
Reagents for sample preparation (e.g., perchloric acid for deproteinization)
-
Derivatizing agent (e.g., phenylisocyanate)[9]
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., reverse-phase C18)
Procedure (summarized):
-
Sample Preparation: Homogenize the tissue or lyse the cells. Deproteinize the sample (e.g., with perchloric acid) and centrifuge to remove precipitated proteins. Neutralize the supernatant.
-
Derivatization: Add the internal standard to the sample. React the polyols in the sample with a derivatizing agent like phenylisocyanate to form UV-absorbing derivatives.[9]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the components on a suitable column using an appropriate mobile phase.
-
Detection and Quantification: Detect the derivatized polyols at a specific wavelength (e.g., 240 nm).[9] Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.
Experimental and logical Workflows
Visualizing the workflow of experiments is crucial for planning and execution. The following diagrams outline a typical workflow for studying aldose reductase kinetics and for screening potential inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of sorbitol and this compound at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactitol Accumulation in Classic Galactosemia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Classic Galactosemia is an autosomal recessive disorder resulting from a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2][3] This enzymatic block disrupts the primary route of galactose metabolism, the Leloir pathway, leading to the accumulation of galactose and its alternative metabolites.[1][3][4] A key pathological consequence is the shunting of excess galactose into the polyol pathway, where it is reduced to galactitol by aldose reductase.[4][5][6] Unlike its glucose-derived counterpart, sorbitol, this compound is not further metabolized and becomes trapped intracellularly, inciting a cascade of cytotoxic effects.[4][5][7] This guide provides a comprehensive technical overview of the mechanisms, quantification, and pathological implications of this compound accumulation, offering a foundational resource for research and therapeutic development.
Biochemical Basis of this compound Accumulation
In healthy individuals, dietary galactose is primarily metabolized through the Leloir pathway. However, in Classic Galactosemia, the deficiency in GALT activity causes a buildup of galactose and galactose-1-phosphate (Gal-1-P).[5][6][7] This surplus of galactose forces it into alternative metabolic routes, most significantly the polyol pathway.[5][7][8]
The key enzyme in this alternative pathway is aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1).[9][10] Aldose reductase normally reduces glucose to sorbitol but has a high affinity for galactose, converting it to this compound (also known as dulcitol) in an NADPH-dependent reaction.[8][9] The subsequent enzyme in the polyol pathway, sorbitol dehydrogenase, cannot effectively oxidize this compound.[4][5][7] This metabolic dead-end, combined with the fact that this compound is a polar molecule that does not readily diffuse across cell membranes, leads to its progressive intracellular accumulation.[4][5][7]
References
- 1. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 6. What Causes Galactosemia? | Galactosemia.com [galactosemia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Galactitol Metabolism in Different Cell Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactitol, a sugar alcohol formed from the reduction of galactose, plays a significant role in the pathophysiology of galactosemia and is implicated in the complications of diabetes. Unlike its counterpart sorbitol, this compound is a poor substrate for mammalian enzymes and its accumulation within cells leads to a cascade of detrimental effects. This technical guide provides an in-depth exploration of this compound metabolism across various cell types, its pathological consequences, and detailed methodologies for its study. We present quantitative data on enzyme activities and metabolite levels, comprehensive experimental protocols, and visual representations of the key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the mechanisms of this compound-induced cellular stress and for professionals in drug development targeting the polyol pathway.
The Core of this compound Metabolism: The Polyol Pathway
Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in states of galactose excess, such as in the genetic disorder galactosemia, the alternative polyol pathway is activated.[1][2] This pathway consists of two key enzymes: aldose reductase (AR) and sorbitol dehydrogenase (SDH).
Aldose Reductase (AKR1B1): This NADPH-dependent enzyme catalyzes the first and rate-limiting step in the polyol pathway.[3] It reduces various aldehydes, including glucose to sorbitol and, pertinently, galactose to this compound.[1]
Sorbitol Dehydrogenase (SORD): This NAD+-dependent enzyme catalyzes the second step, oxidizing sorbitol to fructose.[4] Crucially, while SDH efficiently metabolizes sorbitol, it exhibits very poor activity towards this compound in mammalian cells.[5][6] This enzymatic bottleneck is the primary reason for the intracellular accumulation of this compound.
The net result in the presence of high galactose levels is the conversion of galactose to this compound, which is then effectively trapped within the cell.
Cell-Type Specificity of this compound Metabolism and Toxicity
The expression and activity of aldose reductase and sorbitol dehydrogenase vary significantly among different cell and tissue types, leading to differential susceptibility to this compound-induced damage.
2.1. Lens Cells: The lens of the eye is a primary target of this compound toxicity, leading to the formation of cataracts.[7][8] Lens epithelial cells have high aldose reductase activity, readily converting excess galactose to this compound.[8] The accumulation of this osmotically active molecule draws water into the lens fibers, causing them to swell and lose their transparency.[1]
2.2. Nerve Cells (Schwann Cells and Neurons): Peripheral nerves, particularly Schwann cells, are also highly susceptible to this compound-induced damage, contributing to the neuropathy seen in galactosemia and diabetes.[9] Aldose reductase is highly expressed in Schwann cells.[8] The resulting osmotic stress and depletion of NADPH are thought to be major contributors to nerve damage.[1]
2.3. Renal Cells: The kidney, especially the renal medulla, expresses high levels of aldose reductase, where it plays a role in osmoregulation.[9] However, in the context of high galactose, the resulting this compound accumulation can lead to osmotic stress and contribute to renal dysfunction.
2.4. Cardiac and Skeletal Muscle Cells: Studies in animal models have shown that heart and skeletal muscle can accumulate significant amounts of this compound in galactosemic conditions.[10]
2.5. Fibroblasts: Cultured skin fibroblasts are a useful model for studying this compound metabolism. They have been shown to accumulate this compound when exposed to high galactose concentrations.[11][12]
2.6. Red Blood Cells (Erythrocytes): Erythrocytes can also accumulate this compound and are often used for monitoring in galactosemic patients.[13][14]
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism. It is important to note that values can vary depending on the specific experimental conditions and methodologies used.
Table 1: this compound Concentrations in Human Samples
| Sample Type | Condition | This compound Concentration | Reference(s) |
| Plasma | Normal | Not detectable | [15] |
| Galactosemia (on diet) | 4.7 - 20 µmol/L | [16] | |
| Galactosemia (untreated) | 120 - 500 µmol/L | [16] | |
| Urine | Normal (age-dependent) | 3 - 81 mmol/mol creatinine | [16] |
| Galactosemia (on diet) | 45 - 900 mmol/mol creatinine | [16] | |
| Galactosemia (untreated) | 8,000 - 69,000 mmol/mol creatinine | [16] | |
| Red Blood Cells | Normal | 0.29 - 1.29 µM | [13] |
| Galactosemia (on diet) | Mean: 3.19 µM | [13] |
Table 2: Aldose Reductase and Sorbitol Dehydrogenase Activity in Various Tissues
| Tissue/Cell Type | Enzyme | Species | Activity/Expression Level | Reference(s) |
| Lens Epithelium | Aldose Reductase | Human | High, especially in juvenile lenses | [8] |
| Retina | Aldose Reductase | Rat | High | [7] |
| Sciatic Nerve | Aldose Reductase | Rat | High | [7] |
| Kidney Medulla | Aldose Reductase | Rat | High, osmotically regulated | [9] |
| Liver | Sorbitol Dehydrogenase | Human, Rat | High | [17] |
| Lens | Sorbitol Dehydrogenase | Human | High | [8] |
Downstream Signaling Consequences of this compound Accumulation
The intracellular accumulation of this compound triggers a cascade of signaling events, primarily stemming from two initial insults: osmotic stress and NADPH depletion.
4.1. Osmotic Stress and MAPK Signaling: The hyperosmotic environment created by this compound accumulation activates stress-activated protein kinases (SAPKs), including p38 MAPK and JNK.[18][19] This can lead to the induction of growth factors and inflammatory responses.[18]
4.2. NADPH Depletion and Oxidative Stress: The continuous activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[20] The depletion of NADPH impairs the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, apoptosis.[20][21]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound metabolism research.
5.1. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of this compound in biological samples.
-
Sample Preparation (from Tissues or Cells):
-
Homogenize a known weight of tissue or number of cells in a suitable buffer (e.g., ice-cold PBS).
-
Add an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate.
-
Deproteinize the sample by adding a solvent like acetonitrile or by using ultrafiltration spin columns.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a similar silylating agent.[14]
-
Incubate at a specified temperature (e.g., 60-80°C) for a defined period to allow for complete derivatization of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the analytes.
-
The eluent from the GC is introduced into a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
-
Quantify the this compound peak by comparing its area to that of the internal standard.
-
5.2. Aldose Reductase Activity Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[10][22]
-
Reagents:
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.2-7.0)
-
NADPH solution (e.g., 0.1-0.2 mM)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde or a high concentration of galactose)
-
Cell or tissue lysate
-
-
Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold assay buffer, followed by centrifugation to remove debris.
-
Determine the protein concentration of the lysate.
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer, lysate, and NADPH.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Enzyme activity can be expressed as nmol of NADPH consumed per minute per milligram of protein.
-
5.3. Sorbitol Dehydrogenase Activity Assay
This colorimetric assay measures SDH activity by a coupled enzymatic reaction that results in the formation of a colored product.[23][24]
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl or triethanolamine buffer, pH 7.4-8.2)
-
Substrate solution (e.g., D-sorbitol)
-
NAD+ solution
-
A colorimetric reagent system (e.g., MTT with diaphorase)
-
Cell or tissue lysate
-
-
Procedure:
-
Prepare cell or tissue lysates as described for the aldose reductase assay.[23]
-
In a 96-well plate, combine the assay buffer, lysate, NAD+, and the colorimetric reagent system.
-
Initiate the reaction by adding the sorbitol substrate.
-
Incubate at a constant temperature (e.g., 37°C).
-
Measure the increase in absorbance at the appropriate wavelength (e.g., 565 nm for MTT) over time.
-
Calculate the rate of color formation, which is proportional to the SDH activity.
-
Conclusion
This compound metabolism, or more accurately, its lack thereof in most mammalian cell types, is a critical factor in the pathology of galactosemia and contributes to diabetic complications. The accumulation of this sugar alcohol initiates a cascade of deleterious events, including osmotic and oxidative stress, which ultimately lead to cell damage and organ dysfunction. The cell-type-specific expression of aldose reductase is a key determinant of susceptibility to this compound-induced toxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's effects and to explore novel therapeutic interventions targeting the polyol pathway. A deeper understanding of these processes is essential for the development of effective treatments for these debilitating conditions.
References
- 1. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 2. Osmotic stress activates distinct lipid and MAPK signalling pathways in plants | Semantic Scholar [semanticscholar.org]
- 3. Understanding the Role of Aldose Reductase in Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmrservice.com [bmrservice.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Osmotic stress, not aldose reductase activity, directly induces growth factors and MAPK signaling changes during sugar cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chrysin mitigates neuronal apoptosis and impaired hippocampal neurogenesis in male rats subjected to D-galactose-induced brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Dulcitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dulcitol, also known as galactitol, is a sugar alcohol with significant implications in various fields of research, including metabolic disorders and oncology. This technical guide provides a comprehensive overview of the core chemical and physical properties of dulcitol. Quantitative data are presented in structured tables for ease of reference. Detailed experimental methodologies for key analytical procedures are described, and metabolic and signaling pathways involving dulcitol are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context.
Chemical Properties of Dulcitol
Dulcitol is a hexitol, a sugar alcohol derived from the reduction of galactose.[1][2] It is an optically inactive meso compound, meaning it has stereocenters but is achiral overall due to a plane of symmetry.[3] This lack of optical activity is a key distinguishing feature.
| Property | Value | References |
| Molecular Formula | C6H14O6 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Weight | 182.17 g/mol | [1][2][3][4][6][8][9][10][11] |
| IUPAC Name | (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | [1][12][13] |
| CAS Number | 608-66-2 | [1][2][4][5][6][7][8][9][10][11][12][14][15][16] |
| Synonyms | This compound, Dulcite, Euonymit, Melampyrit | [3][5][6][10][12][13][16][17] |
| SMILES | O--INVALID-LINK--CO">C@H--INVALID-LINK----INVALID-LINK--CO | [1][7] |
| InChI Key | FBPFZTCFMRRESA-GUCUJZIJSA-N | [1][12] |
| pKa | 13.57 (approximate) | [3] |
| LogP | -4.67 | [4] |
| Stability | Stable under normal temperatures and pressures.[16] It is, however, hygroscopic.[3][12][16][18] Thermal degradation can occur with overheating.[19] |
Physical Properties of Dulcitol
Dulcitol is a white, crystalline powder with a slightly sweet taste.[1][5][11][15][16][20] Its physical properties are critical for its handling, formulation, and application in various experimental and pharmaceutical contexts.
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [5][7][8][9][11][15][16] |
| Melting Point | 188-191 °C | [4][7][8][17][18] |
| Boiling Point | 275-280 °C (at 1 mmHg) | [3][5][8][18] |
| Density | 1.47 g/cm³ | [6][14][18] |
| Solubility | Soluble in water (30 g/L at 14°C[12][18], 50 mg/mL), and hot water.[3][5][15] Slightly soluble in ethanol.[5] | |
| Optical Activity | Optically inactive (meso compound) | [3] |
| Refractive Index | 1.46 (n20/D) | [5] |
| Vapor Pressure | <0.1 mm Hg (at 25 °C) | [3] |
| Flash Point | 292.5 ± 23.3 °C | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of dulcitol.
| Spectrum | Key Features | References |
| Infrared (IR) | Conforms to the structure of a polyol with characteristic O-H and C-O stretching bands. | [7] |
| Mass Spectrometry (MS) | GC-MS data available, with major peaks at m/z 103, 147, and 217. | [21] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of dulcitol.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which dulcitol transitions from a solid to a liquid phase.
Materials:
-
Dulcitol sample
-
Capillary tubes
-
Melting point apparatus
-
Thermometer
Procedure:
-
A small amount of finely powdered, dry dulcitol is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. The range between these two temperatures is the melting range.
Determination of Solubility
Objective: To determine the solubility of dulcitol in a given solvent (e.g., water) at a specific temperature.
Materials:
-
Dulcitol
-
Solvent (e.g., deionized water)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
A known volume of the solvent is placed in a jacketed beaker connected to a constant temperature water bath set to the desired temperature.
-
The solvent is stirred continuously.
-
Small, accurately weighed portions of dulcitol are added to the solvent until a saturated solution is formed (i.e., solid dulcitol remains undissolved).
-
The solution is stirred for a sufficient time to ensure equilibrium is reached.
-
A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
The concentration of dulcitol in the filtered solution is determined by a suitable analytical method, such as gravimetry (after evaporation of the solvent) or high-performance liquid chromatography (HPLC).
-
The solubility is expressed as grams of dulcitol per 100 mL of solvent or moles per liter.
Measurement of Optical Rotation
Objective: To confirm the optical inactivity of dulcitol.
Materials:
-
Dulcitol
-
Solvent (e.g., deionized water)
-
Polarimeter
-
Volumetric flask
-
Analytical balance
Procedure:
-
A solution of dulcitol of a known concentration is prepared by accurately weighing the solute and dissolving it in a known volume of solvent.
-
The polarimeter is calibrated using the pure solvent.
-
The sample tube of the polarimeter is filled with the dulcitol solution, ensuring no air bubbles are present.
-
The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
As dulcitol is a meso compound, the expected optical rotation is 0°.
Biological Significance and Signaling Pathways
Galactose Metabolism and Dulcitol Accumulation
Dulcitol is a metabolic product of galactose.[20] In individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of galactose leads to its conversion to dulcitol via the aldose reductase pathway.[1][20] The buildup of dulcitol in tissues, particularly the lens of the eye, is a key factor in the pathogenesis of cataracts associated with this condition.[1][2]
Metabolic pathway of galactose to dulcitol and its role in cataract formation.
Induction of Apoptosis in Cancer Cells
Recent studies have shown that dulcitol exhibits selective cytotoxic effects against certain cancer cell lines, such as triple-negative breast cancer (MDA-MB-231).[22] It has been demonstrated to induce apoptosis through the intrinsic pathway, which involves mitochondrial depolarization and the activation of caspases.[22]
Simplified intrinsic apoptotic pathway induced by dulcitol in cancer cells.
Experimental Workflow: Analysis of Dulcitol in Biological Samples
The quantification of dulcitol in biological matrices is crucial for studying metabolic disorders like galactosemia. The following workflow outlines a typical analytical procedure.
A generalized workflow for the analysis of dulcitol in biological samples.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of dulcitol, along with experimental methodologies and its biological significance. The presented data and visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important sugar alcohol. A thorough understanding of these fundamental properties is essential for advancing research into its roles in metabolic diseases and its potential as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 3. Dulcitol | 608-66-2 [chemicalbook.com]
- 4. Dulcitol | CAS#:608-66-2 | Chemsrc [chemsrc.com]
- 5. Dulcitol [chembk.com]
- 6. Dulcitol, 10 g, CAS No. 608-66-2 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 7. 117700250 [thermofisher.com]
- 8. Dulcitol | ibresco [ibresco.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. scbt.com [scbt.com]
- 11. piochem.com [piochem.com]
- 12. Thermo Scientific Chemicals Dulcitol, 97% | Fisher Scientific [fishersci.ca]
- 13. This compound | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dulcitol, 10 g, CAS No. 608-66-2 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. Page loading... [guidechem.com]
- 17. usbio.net [usbio.net]
- 18. Thermo Scientific Chemicals Dulcitol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. mdpi.com [mdpi.com]
- 20. Human Metabolome Database: Showing metabocard for this compound (HMDB0000107) [hmdb.ca]
- 21. Dulcitol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Dulcitol Selectively Inhibits Proliferation and Metastasis Related Markers in Triple-Negative Breast Cancer: Uncovering an Unforeseen Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactitol as a Biomarker for Galactosemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactosemia is an inborn error of galactose metabolism that, if untreated, leads to severe multi-organ damage and long-term complications. The accumulation of galactitol, a toxic metabolite of galactose, is a key pathological event. This technical guide provides a comprehensive overview of this compound's role as a biomarker for the diagnosis and monitoring of galactosemia. It details the biochemical pathways, analytical methodologies for this compound quantification, and its clinical utility. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and application of this compound measurement in the context of galactosemia.
Introduction to Galactosemia and the Role of this compound
Galactosemia is a group of autosomal recessive disorders characterized by the impaired metabolism of galactose.[1][2] The most common and severe form, classic galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][3] Deficiencies in other enzymes of the Leloir pathway, namely galactokinase (GALK) and UDP-galactose-4'-epimerase (GALE), also lead to different forms of galactosemia.[1][4]
In a healthy individual, dietary galactose is primarily converted to glucose-1-phosphate via the Leloir pathway.[5] However, when this pathway is blocked due to enzyme deficiency, galactose accumulates and is shunted into alternative metabolic routes.[2][6] One such critical alternative pathway is the reduction of galactose to this compound (also known as dulcitol) by the enzyme aldose reductase.[7][8]
This compound is a sugar alcohol that is not readily metabolized further and is poorly permeable to cell membranes.[1][7] Its intracellular accumulation leads to osmotic stress, cellular damage, and is implicated in the pathophysiology of some of the long-term complications of galactosemia, such as cataracts.[9][10] As this compound is produced in significant amounts only when galactose levels are high, it serves as a valuable biomarker for detecting and monitoring galactosemia.[1][11] Urinary and plasma this compound levels are significantly elevated in untreated galactosemia patients.[11][12]
Biochemical Pathway of Galactose Metabolism and this compound Formation
The metabolism of galactose primarily occurs through the Leloir pathway. However, in galactosemia, the impairment of this pathway leads to the activation of an alternative pathway resulting in the formation of this compound.
Quantitative Analysis of this compound
The quantification of this compound in biological samples, primarily urine and plasma, is crucial for the diagnosis and management of galactosemia. Gas chromatography-mass spectrometry (GC-MS) is the most widely used and robust method for this purpose.[1]
Reference Ranges and Clinical Data
The following tables summarize the reported concentrations of this compound in healthy individuals and patients with different forms of galactosemia. It is important to note that urinary this compound excretion is age-dependent, with higher levels observed in younger individuals.[1][11]
Table 1: Urinary this compound Levels
| Population | Age Group | This compound Concentration (mmol/mol creatinine) | Citation |
| Healthy Controls | 0–3 months | ≤85 | [1] |
| 4–11 months | ≤68 | [1] | |
| 1–2 years | ≤29 | [1] | |
| 3–6 years | ≤23 | [1] | |
| 7–15 years | ≤9 | [1] | |
| >15 years | ≤4 | [1] | |
| < 1 year | 8-107 | [13] | |
| > 6 years | 2-5 | [13] | |
| Untreated Classic Galactosemia | All ages | 8000-69000 | [11] |
| Treated Classic Galactosemia | All ages | 45-900 | [11] |
| < 1 year | 397-743 | [13] | |
| > 6 years | 125-274 | [13] | |
| Compound Heterozygotes (untreated) | All ages | 96-170 | [11] |
Table 2: Plasma this compound Levels
| Population | This compound Concentration (µmol/L) | Citation |
| Healthy Controls | Undetectable or 0.08-0.86 | [11][12][14] |
| Untreated Classic Galactosemia | 120-500 | [11] |
| Treated Classic Galactosemia | 4.7-23.2 | [11][12] |
| Compound Heterozygotes (untreated) | 6.0-63 | [11] |
| GALT Deficiency (Q188R mutation) | 11.63 ± 0.46 | [14] |
| GALT Deficiency (other mutations) | 10.85 ± 1.38 | [14] |
Experimental Protocols
Quantification of Urinary this compound by GC-MS
This protocol is a synthesized methodology based on commonly cited procedures for the analysis of urinary this compound.[1][13]
4.1.1. Principle Urinary this compound is chemically derivatized to a more volatile and thermally stable compound, typically a trimethylsilyl (TMS) or acetate derivative, which is then separated by gas chromatography and detected and quantified by mass spectrometry.[1][13] An isotopically labeled internal standard is used for accurate quantification.[13]
4.1.2. Materials and Reagents
-
Urine sample
-
Internal Standard: D-[UL-13C]this compound
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride
-
Solvent: Pyridine or other suitable organic solvent
-
GC-MS system with a capillary column (e.g., DB-5 or equivalent)
4.1.3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Transfer a specific volume of the supernatant to a clean glass tube.
-
Add a known amount of the internal standard (D-[UL-13C]this compound).
-
Evaporate the sample to dryness under a stream of nitrogen at an elevated temperature (e.g., 60°C).
-
Add the derivatization reagent and solvent.
-
Cap the tube tightly and incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
4.1.4. GC-MS Analysis
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and specificity.
4.1.5. Data Analysis Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound. Normalize the result to urinary creatinine concentration to account for variations in urine dilution.
Clinical Utility of this compound as a Biomarker
Diagnosis
Elevated urinary this compound is a hallmark of all forms of galactosemia.[1] Its measurement can be a valuable diagnostic tool, especially in situations where blood transfusions may interfere with enzyme assays or newborn screening results.[1] Significantly high levels of this compound are indicative of classic galactosemia, while moderately elevated levels may be seen in variant forms.[11]
Monitoring Dietary Compliance and Treatment Efficacy
Following the implementation of a galactose-restricted diet, urinary this compound levels decrease rapidly but often remain above the normal range in patients with classic galactosemia.[1][11] While some studies suggest that this compound levels do not always correlate well with long-term clinical outcomes or dietary galactose intake, monitoring its excretion can still provide a general assessment of metabolic control.[1][15] Persistently high levels may indicate poor dietary adherence or the presence of endogenous galactose production.
Differentiating Galactosemia Types
While markedly elevated this compound is characteristic of classic GALT deficiency, it is also increased in GALK deficiency.[1] Therefore, this compound measurement alone cannot distinguish between these two conditions. However, in conjunction with enzyme activity assays and genetic testing, it forms a crucial part of the diagnostic workup.[1]
Challenges and Limitations
Despite its utility, there are some limitations to using this compound as a biomarker. The high intra-individual biological variability of urinary this compound can complicate its use for fine-tuned monitoring.[1] Furthermore, while it is a sensitive marker for the presence of galactosemia, its correlation with the severity of long-term complications is not well-established.[1][15] Galactose-1-phosphate (Gal-1-P) in red blood cells is another important biomarker used in the management of galactosemia, though it reflects more recent galactose intake.[1]
Conclusion
This compound is an indispensable biomarker in the clinical management of galactosemia. Its measurement in urine and plasma provides a reliable method for the initial diagnosis and ongoing monitoring of this complex metabolic disorder. The well-established GC-MS methodology offers high sensitivity and specificity for its quantification. While challenges in interpreting its correlation with long-term outcomes remain, this compound analysis, when used in conjunction with other biochemical and genetic tests, is a cornerstone of effective galactosemia management. Further research is warranted to fully elucidate the relationship between this compound levels and the pathophysiology of long-term complications, which could pave the way for the development of novel therapeutic strategies.
References
- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Classic Galactosemia | Newborn Screening [newbornscreening.hrsa.gov]
- 4. galactosemia.org [galactosemia.org]
- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Screening for galactosemia: is there a place for it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urine and plasma this compound in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Neurotoxic Effects of Galactitol: A Technical Guide for Researchers
December 13, 2025
Abstract
Galactitol, a sugar alcohol, is a key pathogenic metabolite in classic galactosemia, a rare genetic metabolic disorder. Its accumulation in neural tissues is strongly associated with the severe neurological complications observed in patients, including cognitive impairment, speech difficulties, and motor abnormalities. This technical guide provides an in-depth overview of the toxic effects of this compound on neural cells, intended for researchers, scientists, and professionals in drug development. We will explore the molecular mechanisms of this compound-induced neurotoxicity, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these effects. Additionally, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's impact on the nervous system.
Introduction
Classic galactosemia results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a critical component of the Leloir pathway for galactose metabolism.[1] This enzymatic block leads to the accumulation of galactose and its metabolites, including this compound.[1] Galactose is shunted into the polyol pathway, where aldose reductase converts it to this compound.[2] Unlike other metabolites, this compound is poorly transported across cell membranes and is not further metabolized, leading to its intracellular accumulation.[2] This buildup is particularly detrimental to neural cells and is considered a major contributor to the long-term neurological sequelae of galactosemia.[3] Understanding the precise mechanisms of this compound's neurotoxicity is crucial for the development of effective therapeutic strategies.
Mechanisms of this compound-Induced Neurotoxicity
The neurotoxic effects of this compound are multifactorial, primarily driven by the induction of osmotic and oxidative stress, which in turn trigger downstream apoptotic signaling and other cellular dysfunctions.
Osmotic Stress
The intracellular accumulation of this compound, a highly osmotic molecule, disrupts the osmotic balance within neural cells.[2] This leads to an influx of water, causing cell swelling and edema.[4] In the brain, this can manifest as cytotoxic edema, particularly in the white matter.[5] This osmotic stress can compromise cellular function and integrity, ultimately leading to cell death. Neurons, in particular, are vulnerable to osmotic fluctuations which can impair their normal function.[6]
Oxidative Stress
The conversion of galactose to this compound by aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[1] The depletion of NADPH and consequently GSH compromises the cell's antioxidant defense system, leading to an increase in reactive oxygen species (ROS).[1] This state of oxidative stress results in damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. Studies have shown that D-galactose administration, which leads to this compound production, induces oxidative stress and neuronal apoptosis in animal models.[7]
Signaling Pathway Alterations
This compound-induced cellular stress impacts key signaling pathways involved in cell survival and apoptosis. One of the affected pathways is the PI3K/Akt signaling cascade, which is crucial for promoting neuronal survival. Evidence suggests that this compound accumulation can lead to the downregulation of the PI3K/Akt signaling pathway, thereby promoting apoptosis.[8]
Quantitative Data on this compound Neurotoxicity
The following table summarizes quantitative data from various studies on the accumulation and toxic effects of this compound.
| Parameter | Value | Context | Reference |
| Brain this compound Concentration | ~8 mmol/kg | In an infant with galactosemia and encephalopathy. | [5] |
| Red Blood Cell this compound | 5.98 +/- 1.2 µM | In galactosemic patients on a galactose-restricted diet. | [9] |
| Urinary this compound Excretion | 8,000-69,000 mmol/mol creatinine | In untreated classic galactosemia patients. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the neurotoxic effects of this compound.
In Vitro Model of this compound Toxicity using SH-SY5Y Neuroblastoma Cells
The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.
Objective: To assess the effect of this compound on the viability of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
This compound solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Assessment of Apoptosis in Primary Neuronal Cultures
Primary neuronal cultures provide a more physiologically relevant model to study neuronal apoptosis.
Objective: To detect this compound-induced apoptosis in primary cortical neurons using the TUNEL assay.
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium with B27 supplement
-
This compound solution
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary cortical neurons on poly-L-lysine coated coverslips.
-
Treatment: Treat the neurons with the desired concentration of this compound for 24-48 hours.
-
TUNEL Staining:
-
Imaging and Quantification:
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.[13]
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
Analysis of PI3K/Akt Signaling Pathway by Western Blot
Objective: To determine the effect of this compound on the phosphorylation status of Akt in neural cells.
Materials:
-
Neural cell line (e.g., SH-SY5Y) or primary neurons
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal. Use GAPDH as a loading control.
Visualizations
Signaling Pathways
Caption: this compound-induced neurotoxic signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro this compound neurotoxicity studies.
Conclusion
This compound plays a significant role in the neuropathogenesis of classic galactosemia through the induction of osmotic and oxidative stress, and the disruption of critical neuronal survival pathways. The experimental models and protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound-induced neurotoxicity. A deeper understanding of these processes is paramount for the development of novel therapeutic interventions aimed at mitigating the devastating neurological consequences of this disease. Future research should focus on identifying specific downstream targets of this compound-induced stress and exploring potential neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuronal Damage Induced by Gradual Oxidative Stress in iPSC‐Derived Neurons: Implications for Ferroptosis Involvement and ALS Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evidence of brain this compound accumulation in an infant with galactosemia and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hippocampal and Cortical Pyramidal Neurons Swell in Parallel with Astrocytes during Acute Hypoosmolar Stress [frontiersin.org]
- 7. D-Galactose-Induced Accelerated Aging Model on Auditory Cortical Neurons by Regulating Oxidative Stress and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Oxygen Species From Human Astrocytes Induced Functional Impairment and Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Galactitol Transport Across Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactitol, a sugar alcohol, is a critical metabolite in the pathophysiology of galactosemia. Its intracellular accumulation, driven by the reduction of excess galactose by aldose reductase, leads to significant cellular stress. This technical guide provides an in-depth exploration of the mechanisms governing this compound's movement, or lack thereof, across mammalian cell membranes. While direct, high-affinity transporters for this compound in mammalian cells have not been identified, its presence profoundly impacts cellular homeostasis through osmotic and oxidative stress, and by interfering with the transport of other essential molecules like myo-inositol. This document summarizes the current understanding of this compound's low membrane permeability, its indirect effects on key cellular transporters, the resultant signaling cascades, and the experimental methodologies used to study these phenomena.
Introduction: The Challenge of this compound Transport
This compound is a polyol that is sparingly metabolized and poorly diffuses across cellular membranes[1]. In the context of galactosemia, where enzymatic defects lead to an accumulation of galactose, the subsequent conversion of this sugar to this compound by aldose reductase results in its intracellular entrapment[2]. This accumulation is a primary driver of the cellular pathology seen in this disease, including the formation of cataracts, neurological damage, and other long-term complications[3][4]. Unlike in some prokaryotes which possess specific phosphotransferase systems (PTS) for this compound uptake[5][6], mammalian cells appear to lack dedicated, efficient transport mechanisms for this polyol. The focus of this guide is therefore twofold: to delineate the evidence for the limited passive diffusion of this compound and to explore the significant indirect consequences of its accumulation on other transport systems and signaling pathways.
Mechanisms of this compound Movement and Effects on Membrane Transport
The prevailing evidence suggests that this compound's movement across mammalian cell membranes is a slow and inefficient process, primarily governed by passive diffusion. However, the possibility of transport via broad-specificity channels, such as aquaglyceroporins, is an area of active investigation.
Potential Role of Aquaglyceroporins
Aquaglyceroporins (AQPs) are a subfamily of aquaporins that facilitate the transport of water and small, uncharged solutes like glycerol and urea across cell membranes[7][8]. Given the structural similarity of this compound to glycerol, AQPs, particularly AQP9, are plausible candidates for mediating its transport. AQP9 is known for its unusually broad solute permeability, which includes polyols[7][9]. While direct kinetic data for this compound transport through AQP9 is not available, its known function supports the hypothesis of it being a potential, albeit likely low-affinity, conduit for this compound. Similarly, AQP7, another aquaglyceroporin, is known to transport glycerol and could potentially facilitate this compound movement[10][11][12][13][14].
Inhibition of Myo-inositol Transport
One of the most significant consequences of intracellular this compound accumulation is the disruption of myo-inositol homeostasis. Myo-inositol is a crucial osmolyte and a precursor for important signaling molecules. Its transport into cells is primarily mediated by the Sodium/myo-inositol cotransporters, SMIT1 and SMIT2. High intracellular concentrations of this compound have been shown to reduce the uptake of myo-inositol[15][16]. This effect is attributed to a decrease in the sodium gradient across the cell membrane, which is necessary for the function of SMIT1/2, rather than direct competitive inhibition at the transporter's binding site[17].
Table 1: Kinetic Parameters of Myo-inositol Transport and Inhibition by Galactose
| Transporter/System | Substrate | Apparent Kt / Km (µM) | Apparent Vmax (pmol/min/mg protein) | Inhibitor | Inhibition Type | Apparent Ki (mM) | Cell Type/System |
| High-affinity myo-inositol transport | myo-inositol | 55 | 16 | Galactose | Weak Competitive | 65 | Human Skin Fibroblasts[18] |
Note: Data on the direct inhibition of myo-inositol transport by this compound, including a Ki value, is currently not available in the literature.
Signaling Pathways Activated by this compound Accumulation
The intracellular accumulation of this compound triggers two major stress response pathways: osmotic stress and oxidative stress.
Osmotic Stress Signaling
The high intracellular concentration of this compound creates a hyperosmotic environment, leading to cell swelling and the activation of compensatory signaling cascades. A key response to this osmotic stress is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways[19][20]. Studies have shown that in response to this compound-induced osmotic stress, there is an increased phosphorylation and activation of Akt (P-Akt), ERK1/2 (P-ERK1/2), and SAPK/JNK (P-SAPK/JNK)[19]. This is often accompanied by the increased expression of growth factors such as basic Fibroblast Growth Factor (bFGF) and Transforming Growth Factor-beta (TGF-β)[19].
References
- 1. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound and galactose-1-phosphate in the lens of a galactosemic infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Characterization of the this compound Utilization Pathway of Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P. aeruginosa Metabolome Database: this compound (PAMDB000040) [pseudomonas.umaryland.edu]
- 7. Transport Characteristics of Aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multifaceted Role of Aquaporin-9 in Health and Its Potential as a Clinical Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaglyceroporin AQP9: Solute permeation and metabolic control of expression in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Aquaporin-7: A Dynamic Aquaglyceroporin With Greater Water and Glycerol Permeability Than Its Bacterial Homolog GlpF [frontiersin.org]
- 12. Molecular Basis of Aquaporin-7 Permeability Regulation by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aquaporin-7-Mediated Glycerol Permeability Is Linked to Human Sperm Motility in Asthenozoospermia and during Sperm Capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Basis of Aquaporin-7 Permeability Regulation by pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is prenatal myo-inositol deficiency a mechanism of CNS injury in galactosemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myo-inositol transport in the lens of galactose-maintained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. The effect of glucose and galactose toxicity on myo-inositol transport and metabolism in human skin fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Osmotic stress, not aldose reductase activity, directly induces growth factors and MAPK signaling changes during sugar cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Galactitol in Biological Matrices using Gas Chromatography-Mass Spectrometry
References
- 1. This compound, Quantitative, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 2. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 3. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galactitol Extraction from Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactitol, a sugar alcohol, is a critical biomarker in the diagnosis and monitoring of galactosemia, an inherited metabolic disorder. In individuals with galactosemia, the impaired metabolism of galactose leads to the accumulation of this compound in various tissues, including red blood cells (RBCs). The quantification of this compound in erythrocytes serves as a valuable tool for assessing dietary compliance and the effectiveness of therapeutic interventions. This document provides a detailed protocol for the extraction of this compound from red blood cells for subsequent analysis, primarily by gas chromatography/mass spectrometry (GC/MS).
Principle of the Method
The extraction of this compound from red blood cells involves several key steps: the isolation of RBCs from whole blood, lysis of the cells to release intracellular components, precipitation of proteins to clear the sample, and subsequent preparation of the extract for analytical quantification. The most common and robust method for this compound analysis is isotope dilution GC/MS, which offers high sensitivity and specificity.[1][2][3][4]
Data Presentation
The following table summarizes typical concentrations of this compound found in red blood cells, comparing levels in galactosemic patients with those in non-galactosemic individuals. This data is crucial for establishing reference ranges and for monitoring patient progress.
| Subject Group | Mean RBC this compound Concentration (µM) | Range of RBC this compound Concentration (µM) | Reference |
| Galactosemic Patients (on galactose-restricted diet) | 5.98 ± 1.2 | 3.54 - 8.81 | [2] |
| Non-galactosemic Individuals | 0.73 ± 0.31 | 0.29 - 1.29 | [2] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction of this compound from red blood cells.
References
Application Note: Quantification of Galactitol Levels in Patient Urine Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia is an inborn error of galactose metabolism that leads to the accumulation of galactose and its metabolites, such as galactitol, in the blood and tissues.[1] The quantification of urinary this compound is a crucial biomarker for the diagnosis and monitoring of galactosemia, particularly in patients who have recently received blood transfusions, which can interfere with enzymatic assays.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using a Gas Chromatography-Mass Spectrometry (GC-MS) method with trimethylsilyl (TMS) derivatization.
Elevated levels of this compound are observed in both classic galactosemia and galactokinase deficiency.[2] The measurement of urinary this compound is a reliable tool for assessing dietary compliance and the efficacy of treatment.[3][4] Its levels are age-dependent, generally being higher in younger individuals.[3][4][5]
Signaling Pathway and Metabolic Context
In individuals with galactosemia, the enzymatic pathways for galactose metabolism are impaired. This leads to the shunting of excess galactose into an alternative pathway where aldose reductase reduces it to this compound (also known as dulcitol). This compound is a sugar alcohol that is not readily metabolized further and accumulates in various tissues, eventually being excreted in the urine. This accumulation is associated with the long-term complications of galactosemia, including cataracts, neurological damage, and ovarian failure in females.
Caption: Simplified pathway of galactose metabolism and this compound formation.
Experimental Workflow
The quantification of urinary this compound by GC-MS involves several key steps: sample preparation, derivatization of the analyte, chromatographic separation, and mass spectrometric detection. An internal standard is used to ensure accuracy and precision.
Caption: Workflow for the quantification of urinary this compound by GC-MS.
Quantitative Data
The following tables summarize the age-related reference ranges for urinary this compound and the performance characteristics of a typical GC-MS method.
Table 1: Age-Related Reference Ranges for Urinary this compound
| Age Group | This compound (mmol/mol creatinine) |
| 0 - 3 months | ≤ 85[3] |
| 4 - 11 months | ≤ 68[3] |
| 1 - 2 years | ≤ 29[3] |
| 3 - 6 years | ≤ 23[3] |
| 7 - 15 years | ≤ 9[3] |
| > 15 years | ≤ 4[3] |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity | 2.5 - 330 µmol/L[1] |
| Lower Limit of Detection (LOD) | 1.1 nmol (1.75 mmol/mol creatinine)[4] |
| Lower Limit of Quantification (LOQ) | 3 µmol/L[1] |
| Intra-assay Precision (%CV) | 2.1 - 6.7%[4] |
| Inter-assay Precision (%CV) | 3.5 - 8.0%[4] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
D-[UL-13C]this compound (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane
-
Anhydrous sodium sulfate
-
Creatinine standard solution
-
Reagents for creatinine determination (e.g., Jaffe reaction)
-
Deionized water
-
Urine collection containers
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
-
Pipettes and tips
-
Glass test tubes
-
Autosampler vials with inserts
Sample Collection and Storage
-
Collect a random urine specimen in a clean, preservative-free container.[6]
-
A minimum volume of 1-5 mL is typically required.[7]
-
If not analyzed immediately, samples should be stored frozen at -20°C or below. Samples are stable for up to 7 days at -20°C, 4°C, and room temperature.[1]
Creatinine Determination
Determine the creatinine concentration in the urine sample using a standard clinical laboratory method (e.g., Jaffe reaction) to normalize the this compound concentration.
Sample Preparation and Derivatization
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at approximately 2000 x g for 5 minutes to pellet any particulate matter.
-
Transfer a specific volume of the supernatant (e.g., 100 µL) to a clean glass test tube.
-
Add a known amount of the internal standard (D-[UL-13C]this compound) solution to each urine sample, calibrator, and quality control sample.
-
Evaporate the samples to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator at a controlled temperature (e.g., 40-50°C).
-
To the dry residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tubes tightly and vortex for 1 minute.
-
Incubate the mixture at 60-70°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for the specific instrument used.
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS-derivatized this compound): Specific m/z values for this compound and the internal standard should be determined. Predicted ions for the 6-TMS derivative of this compound include m/z 73, 147, 205, 217, 307, and 319.
-
Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a suitable matrix (e.g., deionized water or a pool of normal urine with low endogenous this compound).
-
Process the calibration standards and quality control samples in the same manner as the patient samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the this compound concentration to the creatinine concentration and express the final result as mmol/mol creatinine.
Conclusion
The GC-MS method described provides a sensitive, specific, and reliable approach for the quantification of urinary this compound. This assay is an invaluable tool for the diagnosis and therapeutic monitoring of patients with galactosemia. The provided protocol and reference data can be adapted for use in clinical and research laboratories involved in the study and management of metabolic disorders.
References
- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 7. chop.edu [chop.edu]
Application Notes: Quantitative Analysis of Galactitol using ¹³C-Labeled Galactitol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactitol is a sugar alcohol that accumulates in individuals with galactosemia, an inborn error of galactose metabolism. The quantification of this compound in biological matrices such as urine, plasma, and red blood cells is crucial for the diagnosis and monitoring of this condition. The use of a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is the gold standard for accurate and precise quantification by mass spectrometry. This internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1][2] These application notes provide detailed protocols for the quantification of this compound using ¹³C-labeled this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Rationale for using ¹³C-Labeled this compound
Stable isotope-labeled internal standards are the preferred choice for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: ¹³C-labeled this compound has nearly identical chemical and physical properties to unlabeled this compound, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a significant source of error in quantitative analysis. As the ¹³C-labeled internal standard is affected by the matrix in the same way as the analyte, it provides effective normalization.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the assay by accounting for variability at multiple steps of the analytical process.
Galactose Metabolism and the Role of this compound in Galactosemia
In classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) disrupts the normal Leloir pathway of galactose metabolism. This leads to the accumulation of galactose and its metabolites, including this compound. Galactose is shunted into an alternative pathway where it is reduced to this compound by aldose reductase. This compound is a toxic metabolite that can accumulate in various tissues, leading to clinical manifestations such as cataracts, liver damage, and neurological complications. Therefore, monitoring this compound levels is a key aspect of managing galactosemia.
Caption: Galactose metabolism and the formation of this compound in galactosemia.
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for this compound analysis using D-[UL-¹³C]-galactitol as an internal standard, based on published data.[3]
Table 1: Method Performance in Urine
| Parameter | Value |
| Linearity | Up to 200 nmol |
| Limit of Detection (LOD) | 1.1 nmol (1.75 mmol/mol creatinine) |
| Intra-assay Precision (%CV) | 2.1 - 6.7% |
| Inter-assay Precision (%CV) | 2.1 - 6.7% |
Table 2: Method Performance in Red Blood Cells
| Parameter | Value |
| Recovery | 99%[1] |
| Precision | Excellent (not specified)[1] |
Table 3: Method Performance in Plasma
| Parameter | Value |
| Linearity | 1 to 20 µmol/L |
| Coefficient of Variation (%CV) | < 3% |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS
1. Materials and Reagents
-
D-[UL-¹³C]-Galactitol (Internal Standard)
-
Urine samples
-
Creatinine standard
-
Trimethylsilyl (TMS) derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add a known amount of D-[UL-¹³C]-galactitol internal standard solution.
-
Vortex mix the sample.
-
Evaporate the sample to dryness under a stream of nitrogen at 60°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex mix for 1 minute.
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature.
4. GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Parameters (example):
-
Inlet temperature: 250°C
-
Oven program: 100°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Parameters (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for TMS-derivatized this compound and ¹³C-galactitol.
-
5. Data Analysis
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.
-
Normalize the this compound concentration to the creatinine concentration of the urine sample.
Protocol 2: Quantification of this compound in Red Blood Cells (RBCs) by GC-MS
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Packed red blood cells
-
Ice-cold 0.9% NaCl solution
-
Deionized water
2. Sample Preparation
-
Wash packed RBCs three times with ice-cold 0.9% NaCl solution, centrifuging and removing the supernatant after each wash.
-
Lyse the washed RBCs by adding an equal volume of deionized water and vortexing.
-
To a known volume of the RBC lysate, add a known amount of D-[UL-¹³C]-galactitol internal standard.
-
Vortex mix and then deproteinize the sample (e.g., by adding a solvent like acetonitrile, followed by centrifugation).
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
3. Derivatization and GC-MS Analysis
-
Follow steps 3, 4, and 5 from Protocol 1.
Clinical Workflow for Galactosemia Diagnosis and Monitoring
The measurement of this compound is an integral part of the clinical workflow for galactosemia, from newborn screening to long-term monitoring.
Caption: Clinical workflow for the diagnosis and monitoring of galactosemia.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Sugar Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugar alcohols, also known as polyols, are a class of polyhydric sugar derivatives widely used as sugar substitutes in food, pharmaceutical, and other industrial products. Their accurate separation and quantification are crucial for quality control, formulation development, and nutritional labeling. Due to their high polarity and lack of a significant UV chromophore, the analysis of sugar alcohols presents unique challenges. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these compounds. This application note provides a detailed overview of various HPLC methods for the separation of sugar alcohols, complete with experimental protocols and comparative data.
HPLC Separation Modes for Sugar Alcohols
The separation of sugar alcohols by HPLC can be achieved through several mechanisms, primarily Ion-Exclusion Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase (RP) HPLC following derivatization. The choice of method depends on the specific sugar alcohols of interest, the sample matrix, and the desired analytical parameters such as resolution, sensitivity, and run time.
Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography is a robust and widely used technique for separating sugar alcohols.[1][2][3][4] This method utilizes a stationary phase, typically a sulfonated polystyrene-divinylbenzene resin loaded with a specific counter-ion (e.g., Ca2+, Pb2+), and a simple isocratic mobile phase, often just HPLC-grade water.[2][4][5] The separation mechanism involves a combination of ion exclusion, size exclusion, and ligand exchange interactions between the hydroxyl groups of the sugar alcohols and the metal counter-ion on the resin.[1][3] Different metal counter-ions can provide different selectivities.[2][4]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is another effective mode for the separation of polar compounds like sugar alcohols.[6][7] In HILIC, a polar stationary phase (e.g., amide, diol, or zwitterionic) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] This technique offers a different selectivity compared to other methods and can be particularly useful for separating complex mixtures of sugar alcohols.[6]
Reversed-Phase (RP) HPLC with Pre-Column Derivatization
For enhanced sensitivity and the use of more common UV detectors, sugar alcohols can be derivatized prior to analysis. This involves reacting the hydroxyl groups of the sugar alcohols with a UV-absorbing agent, such as p-nitrobenzoyl chloride (PNBC) or 1-phenyl-3-methyl-5-pyrazolone (PMP).[6][8] The resulting derivatives are less polar and can be separated on a standard reversed-phase column (e.g., C18, phenyl).[6] This approach is particularly useful for trace analysis.
Experimental Protocols
Protocol 1: Separation of Common Sugar Alcohols using Ion-Exclusion Chromatography
This protocol is a general guideline for the separation of common sugar alcohols like mannitol, sorbitol, and xylitol using an ion-exchange column.
Workflow Diagram:
Figure 1. Ion-Exclusion Chromatography Workflow
Materials:
-
HPLC system with a Refractive Index Detector (RID)
-
Ion-exclusion column (e.g., Rezex RPM-Monosaccharide H+ or Ca2+, Shodex SUGAR SP0810)
-
HPLC-grade water
-
Sugar alcohol standards (e.g., mannitol, sorbitol, xylitol, erythritol)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 100% HPLC-grade water. Degas the mobile phase before use.
-
Standard Preparation: Prepare individual stock solutions of each sugar alcohol standard in the mobile phase at a concentration of 10 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to the desired concentration range (e.g., 0.1 - 5 mg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. For solid samples, accurately weigh the sample and dissolve it in a known volume of mobile phase. For liquid samples, dilute as necessary. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Data Analysis: Identify the sugar alcohols in the sample by comparing their retention times with those of the standards. Quantify the amount of each sugar alcohol by comparing the peak area in the sample to a calibration curve generated from the standards.
Protocol 2: HILIC Method for the Separation of a Wide Range of Sugar Alcohols
This protocol is suitable for the separation of a broader range of sugar alcohols.
Workflow Diagram:
Figure 2. HILIC Workflow for Sugar Alcohols
Materials:
-
HPLC system with an RID or Evaporative Light Scattering Detector (ELSD)
-
HILIC column (e.g., Atlantis Premier BEH Z-HILIC, Luna Omega SUGAR)
-
Acetonitrile (ACN), HPLC grade
-
HPLC-grade water
-
Sugar alcohol standards
-
0.2 µm PVDF syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water. A common starting point is 80:20 (v/v) ACN:Water.[1] The optimal ratio may need to be adjusted to achieve the desired separation.[1] Degas the mobile phase.
-
Standard and Sample Preparation: Prepare standards and samples in a solvent mixture that is similar to the mobile phase to ensure good peak shape. For example, a 50:50 acetonitrile:water mixture can be used.[6] Filter all solutions through a 0.2 µm PVDF syringe filter.[6]
-
HPLC Conditions:
-
Column: Atlantis Premier BEH Z-HILIC (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase: Isocratic, e.g., 80% Acetonitrile, 20% Water
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Detector: RID or ELSD
-
Injection Volume: 1-5 µL
-
-
Data Analysis: As described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical retention times for various sugar alcohols using different HPLC methods. Note that retention times can vary depending on the specific column, instrument, and exact experimental conditions.
Table 1: Retention Times of Sugar Alcohols on Ion-Exclusion Columns
| Sugar Alcohol | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Reference |
| Erythritol | Shodex SUGAR SP0810 | Water | 0.5 | 80 | 27.55 | [9] |
| Xylitol | Shodex SUGAR SP0810 | Water | 0.5 | 80 | 43.22 | [9] |
| Sorbitol | Shodex SUGAR SP0810 | Water | 0.5 | 80 | 47.14 | [9] |
| Maltitol | Shodex SUGAR SP0810 | Water | 0.5 | 80 | 26.57 | [9] |
| Mannitol | Rezex RPM-Monosaccharide | Water | 0.6 | 85 | ~12 | [4] |
| Sorbitol | Rezex RPM-Monosaccharide | Water | 0.6 | 85 | ~13.5 | [4] |
Table 2: Retention Times of Sugar Alcohols on a HILIC Column
| Sugar Alcohol | Column | Mobile Phase (ACN:Water) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) |
| Erythritol | Atlantis Premier BEH Z-HILIC | Isocratic | - | - | ~4.5 |
| Xylitol | Atlantis Premier BEH Z-HILIC | Isocratic | - | - | ~5.5 |
| Sorbitol | Atlantis Premier BEH Z-HILIC | Isocratic | - | - | ~6.5 |
| Mannitol | Atlantis Premier BEH Z-HILIC | Isocratic | - | - | ~7.0 |
Note: Specific retention times for the Atlantis column were not available in the searched documents, but the elution order is generally as presented.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sugar Alcohols by HPLC-RID
| Sugar Alcohol | LOD (mg/mL) | LOQ (mg/mL) | Reference |
| Maltitol | 0.17 | 0.56 | [9] |
| Erythritol | - | - | |
| Isomalt | - | - | |
| Xylitol | - | - | |
| Sorbitol | - | - |
A comprehensive table for LOD and LOQ for all listed sugar alcohols was not available in the search results.
Conclusion
HPLC offers a range of reliable and robust methods for the separation and quantification of sugar alcohols. Ion-exclusion chromatography is a simple and effective technique, particularly for common sugar alcohols, using a straightforward water-based mobile phase. HILIC provides an alternative selectivity and is well-suited for more complex mixtures. For applications requiring higher sensitivity, pre-column derivatization followed by reversed-phase HPLC with UV detection is a viable option. The choice of the optimal method will depend on the specific analytical requirements of the researcher. The protocols and data presented in this application note serve as a valuable starting point for developing and implementing methods for sugar alcohol analysis in various matrices.
References
- 1. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements [mdpi.com]
- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Galactitol Measurement in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia is an inborn error of galactose metabolism that, if untreated, leads to life-threatening complications. The measurement of specific biomarkers is crucial for newborn screening, dietary monitoring, and the development of novel therapies. One such key biomarker is galactitol, a sugar alcohol that accumulates in individuals with galactosemia due to the reduction of excess galactose. Dried blood spots (DBS) offer a minimally invasive, stable, and cost-effective method for sample collection and analysis, making them ideal for widespread screening and routine monitoring.
This document provides detailed application notes and protocols for the quantitative measurement of this compound in dried blood spots using mass spectrometry-based methods. These protocols are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable assays for this compound.
Clinical Significance
Elevated levels of this compound are a hallmark of galactosemia. In classic galactosemia, caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT), galactose is shunted into alternative metabolic pathways, leading to the formation and accumulation of this compound. This accumulation is implicated in the long-term complications of the disease, including cataracts, neurological damage, and ovarian failure. Therefore, the accurate quantification of this compound in DBS is a valuable tool for:
-
Newborn Screening: As a potential second-tier test to improve the specificity of primary screening methods that measure total galactose or GALT enzyme activity.
-
Dietary Monitoring: To assess dietary compliance and the effectiveness of treatment in patients with galactosemia.
-
Therapeutic Development: As a surrogate endpoint to evaluate the efficacy of new therapeutic interventions aimed at reducing toxic metabolite accumulation.
Quantitative Data Summary
The following tables summarize expected this compound concentrations in various blood fractions for both galactosemic patients and healthy controls. While specific DBS data is limited, the provided values from red blood cells (RBCs) and plasma serve as a strong reference for expected concentrations in whole blood, from which DBS are derived.
| Patient Group | Matrix | This compound Concentration (µmol/L) | Reference |
| Galactosemia Patients (on diet) | Red Blood Cells | 3.54 - 8.81 (Mean: 5.98) | [1] |
| Non-Galactosemic Individuals | Red Blood Cells | 0.29 - 1.29 (Mean: 0.73) | [1] |
| Galactosemia Patients (on diet) | Plasma | 10.85 - 11.63 | [2] |
| Non-Galactosemic Individuals | Plasma | Not Detectable | [2] |
Signaling Pathway: this compound Formation in Galactosemia
In classic galactosemia, the block in the Leloir pathway leads to the accumulation of galactose, which is then reduced to this compound by aldose reductase.
Caption: Metabolic pathway of this compound formation in classic galactosemia.
Experimental Workflow: this compound Measurement in DBS
The overall workflow for measuring this compound in DBS involves sample collection, extraction, analysis by mass spectrometry, and data processing.
Caption: Experimental workflow for this compound measurement in dried blood spots.
Experimental Protocols
Two primary mass spectrometry-based methods are suitable for the quantification of this compound in DBS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Method for this compound Quantification (with Derivatization)
This protocol is adapted from methods used for red blood cells and is suitable for DBS extracts.[1][3] Derivatization is necessary to make the polar this compound molecule volatile for GC analysis.
1. Materials and Reagents
-
Dried blood spot cards
-
3 mm hole puncher
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaker
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
-
GC-MS system
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Internal Standard (IS): [U-13C6]this compound or other stable isotope-labeled sugar alcohol
-
Derivatization agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a similar silylating agent.
-
Pyridine
2. Sample Preparation and Extraction
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v) containing the internal standard to each tube.
-
Vortex briefly and incubate for 2 hours at 25°C with shaking (e.g., 600 rpm in a thermomixer).[4]
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the filter paper and precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a centrifugal vacuum evaporator.
3. Derivatization
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tubes tightly and vortex for 1 minute.
-
Incubate at 60°C for 1 hour to ensure complete derivatization.
-
Cool to room temperature before analysis.
4. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of derivatized this compound and the internal standard.
-
5. Quantification
-
Create a calibration curve using known concentrations of this compound standards prepared in a blank matrix (e.g., blood from a healthy donor) and subjected to the same extraction and derivatization process.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Protocol 2: LC-MS/MS Method for this compound Quantification (Underivatized)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate the highly polar, underivatized this compound.
1. Materials and Reagents
-
Dried blood spot cards
-
3 mm hole puncher
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Thermomixer or shaker
-
Centrifugal vacuum evaporator or nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Ammonium formate or ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): [U-13C6]this compound
2. Sample Preparation and Extraction
-
Follow steps 1-6 from the GC-MS sample preparation protocol.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile with 10 mM ammonium formate).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial or well for injection.
3. LC-MS/MS Analysis
-
LC Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
Initial: 95% B.
-
Hold at 95% B for 1 minute.
-
Linear gradient to 50% B over 5 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: ESI negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard (to be determined empirically). For this compound (MW 182.17), a potential precursor ion is the [M+formate]- adduct.
-
Optimize cone voltage and collision energy for each transition.
-
4. Quantification
-
Create a calibration curve using known concentrations of this compound standards prepared in a blank matrix and subjected to the same extraction process.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Conclusion
The measurement of this compound in dried blood spots is a powerful tool for the management of galactosemia. The protocols outlined in this document provide a framework for establishing robust and reliable GC-MS and LC-MS/MS assays. Proper method validation, including assessment of linearity, precision, accuracy, and stability, is essential before implementing these protocols in a clinical or research setting. The use of appropriate quality control materials and participation in proficiency testing programs are also highly recommended to ensure the ongoing quality of results.
References
- 1. mdpi.com [mdpi.com]
- 2. Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Galactitol Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the pathophysiology of galactitol toxicity, a key factor in the development of complications associated with galactosemia. Detailed protocols for inducing disease states, quantifying this compound accumulation, and assessing associated pathologies are provided to facilitate reproducible experimental design and execution.
Animal Models of this compound Toxicity
A variety of animal models have been developed to study the consequences of elevated this compound levels, primarily in the context of galactosemia, an inborn error of galactose metabolism. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapeutic interventions.
Rat Models
Sprague-Dawley and Wistar rats are the most commonly used strains for inducing galactosemia and studying this compound-induced complications, particularly cataracts.[1][2] These models are advantageous due to their relatively low cost, ease of handling, and the extensive historical data available. Galactosemia is typically induced by feeding a high-galactose diet.[1][3] A sub-strain of Wistar rats with increased susceptibility to galactose has also been developed, exhibiting a more rapid onset of galactosemia symptoms.[4]
Mouse Models
Genetically engineered mouse models provide a more direct way to study the effects of specific enzyme deficiencies that lead to this compound accumulation.
-
Galactokinase (GALK) Deficient Mice: These mice are created by disrupting the Glk1 gene.[5][6] While they accumulate galactose and this compound, they do not spontaneously form cataracts unless a human aldose reductase transgene is also introduced, highlighting the critical role of this enzyme in this compound production in the lens.[5][6]
-
Galactose-1-Phosphate Uridylyltransferase (GALT) Deficient Mice: These mice, created by gene targeting, exhibit biochemical features similar to human GALT deficiency.[7] They accumulate significant amounts of this compound and galactonate in heart and skeletal muscle when fed a high-galactose diet.[8]
Guinea Pig Model
Hartley guinea pigs fed a high-galactose diet serve as a valuable model for studying sugar-induced cataract formation.[9][10] This model is characterized by the rapid development of cataracts and progressive accumulation of this compound in the lens.[9][10]
Experimental Protocols
Induction of Experimental Galactosemia in Rats
This protocol describes the induction of galactosemia in rats through dietary modification, a widely used method to study this compound toxicity.[1][3][11]
Materials:
-
Sprague-Dawley rats (male, ~200 g)[1]
-
Standard rat chow
-
D-galactose powder
-
Animal caging and husbandry supplies
Procedure:
-
Acclimation: Upon arrival, acclimate rats to the animal facility for at least one week with free access to standard chow and water.
-
Group Assignment: Randomly assign rats to a control group and a galactosemic group.
-
Diet Preparation:
-
Feeding Regimen: Provide the respective diets and water ad libitum.
-
Monitoring:
-
Duration: Maintain the feeding regimen for the desired experimental duration. Cataract formation is typically observed within a few weeks to months, depending on the galactose concentration and rat strain.[2][13] For studies on the progression of retinal abnormalities, a duration of 2-3 months is common.[1][3]
Experimental Workflow for Induction of Galactosemia in Rats
Caption: Workflow for inducing experimental galactosemia in rats.
Quantification of this compound in Tissues
This protocol details the measurement of this compound in biological samples using High-Performance Liquid Chromatography (HPLC), a sensitive method for quantifying polyols.[14][15]
Materials:
-
Tissue samples (e.g., lens, heart, skeletal muscle)
-
Internal standard (e.g., sorbitol)
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a refractive index detector
-
Aminex HPX-87H carbohydrate analysis column[15]
-
Cation H micro-guard cartridge[15]
-
5 mM Sulfuric acid (mobile phase)[15]
Procedure:
-
Sample Preparation:
-
Accurately weigh the frozen tissue sample.
-
Homogenize the tissue in ice-cold perchloric acid.
-
Centrifuge the homogenate at 4°C.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge again to remove the precipitate.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Quantification:
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Normalize the this compound concentration to the tissue weight.
-
Histopathological Analysis of Cataracts
This protocol describes the preparation and staining of eye tissue for the microscopic examination of cataractous changes.
Materials:
-
Rat eyeballs
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Mayer's hematoxylin[16]
-
Eosin solution[16]
-
Mounting medium
Procedure:
-
Fixation: Immediately after enucleation, fix the eyeballs in 4% PFA for at least 24 hours.
-
Dehydration: Dehydrate the fixed tissues by sequential immersion in an ascending series of ethanol concentrations.[16]
-
Clearing: Clear the dehydrated tissues by immersing them in xylene.[16]
-
Embedding: Infiltrate the cleared tissues with molten paraffin wax and embed them in paraffin blocks.
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin blocks using a microtome.
-
Mounting: Float the sections on a warm water bath and mount them onto glass slides.
-
Staining (Hematoxylin and Eosin - H&E):
-
Deparaffinize the sections in xylene.
-
Rehydrate the sections through a descending series of ethanol concentrations to water.
-
Stain with Mayer's hematoxylin for 2-7 minutes to stain the cell nuclei blue/purple.[16]
-
Rinse in running tap water.[16]
-
Differentiate in 0.3% acid alcohol to remove excess stain.[3]
-
"Blue" the sections in a weakly alkaline solution (e.g., Scott's tap water substitute) to turn the hematoxylin blue.[3]
-
Counterstain with eosin for 2 minutes to stain the cytoplasm and extracellular matrix pink/red.[16]
-
Dehydrate the stained sections through an ascending series of ethanol concentrations.
-
Clear in xylene.
-
-
Coverslipping: Mount a coverslip over the stained section using a mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope to assess the morphology of the lens fibers, the presence of vacuoles, and other signs of cataract formation.[2]
Assessment of Retinal Function by Electroretinography (ERG)
ERG is a non-invasive technique to measure the electrical response of the retina to a light stimulus, allowing for the assessment of retinal function.[17]
Materials:
-
Anesthetized rat
-
ERG recording system (including a Ganzfeld dome, amplifier, and data acquisition software)
-
Corneal electrodes
-
Reference and ground electrodes
-
Tropicamide (1%) for pupil dilation
-
Proparacaine hydrochloride for corneal anesthesia
-
Hydrating eye ointment
Procedure:
-
Dark Adaptation: Dark-adapt the rat overnight (at least 12 hours) before the procedure.
-
Anesthesia and Pupil Dilation:
-
Anesthetize the rat (e.g., with a ketamine/xylazine cocktail).
-
Dilate the pupils with 1% tropicamide.
-
Apply a drop of proparacaine hydrochloride to anesthetize the cornea.
-
-
Electrode Placement:
-
Place the active corneal electrode on the center of the cornea.
-
Place the reference electrode subcutaneously in the head region.
-
Place the ground electrode subcutaneously in the tail or hind leg.
-
-
Recording:
-
Position the rat in the Ganzfeld dome.
-
Record scotopic (rod-driven) responses to a series of increasing intensity light flashes.
-
Light-adapt the rat for 10 minutes.
-
Record photopic (cone-driven) responses to light flashes.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Compare the ERG waveforms between control and galactosemic rats to identify functional deficits.
-
Cognitive Assessment using the Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory, which can be impaired in galactosemia.[8][14][18]
Materials:
-
Circular water tank (pool)
-
Submersible platform
-
Water (made opaque with non-toxic white paint or milk powder)
-
Visual cues placed around the room
-
Video tracking system and software
Procedure:
-
Acclimation: Handle the rats for several days before the experiment to reduce stress. Allow them to acclimate to the testing room for 5-10 minutes before each session.[10]
-
Pre-training (Visible Platform):
-
Place the platform in the pool so that it is visible above the water surface.
-
Allow the rat to swim and find the platform. Guide the rat to the platform if it does not find it within a set time (e.g., 60 seconds).[10]
-
Allow the rat to remain on the platform for 15-30 seconds.[10]
-
Repeat for several trials with the platform in different locations.
-
-
Acquisition Phase (Hidden Platform):
-
Submerge the platform 1-2 cm below the water surface in a fixed location.
-
Release the rat into the pool from different starting positions.
-
Record the time it takes for the rat to find the platform (escape latency).
-
If the rat fails to find the platform within the allotted time (e.g., 60-90 seconds), guide it to the platform.[10][14]
-
Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days).[9]
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess spatial memory.
-
Data Presentation: Quantitative Analysis of this compound Toxicity
The following tables summarize key quantitative data from studies using animal models of this compound toxicity.
Table 1: this compound Accumulation in Tissues of Galactosemic Animals
| Animal Model | Tissue | Galactose Diet | Duration | This compound Concentration (µmol/g tissue or as specified) | Reference |
| GALT-deficient Mice | Heart | 40% | - | 22.90 ± 1.62 | [8] |
| GALT-deficient Mice | Skeletal Muscle | 40% | - | 38.88 ± 2.62 | [8] |
| Hartley Guinea Pigs | Lens | 50% | 3 days | 18 mM | [9][10] |
| Hartley Guinea Pigs | Lens | 50% | 6-14 days | ~30 mM (plateau) | [9][10] |
| Galactosemic Patients | Plasma (untreated) | - | - | 120-500 µmol/L | [19] |
| Galactosemic Patients | Plasma (treated) | Lactose-restricted | - | 4.7-20 µmol/L | [19] |
Table 2: Biomarkers of Oxidative Stress in Galactosemic Rats (30 days)
| Tissue | Biomarker | Control | Galactosemic | Reference |
| Liver | Catalase Activity | Normal | Decreased | [5] |
| Liver | Oxidized Glutathione | Normal | Decreased | [5] |
| Kidney | Oxidized Glutathione | Normal | Decreased | [5] |
Signaling Pathways in this compound Toxicity
The accumulation of this compound triggers a cascade of cellular events, primarily through the polyol pathway, leading to oxidative and endoplasmic reticulum (ER) stress, and ultimately apoptosis.
The Polyol Pathway and Oxidative Stress
Under conditions of high galactose, the enzyme aldose reductase reduces galactose to this compound, consuming NADPH in the process.[9][16][20] The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a key antioxidant, leading to increased oxidative stress.[9][16]
Polyol Pathway and Oxidative Stress
Caption: The polyol pathway leading to oxidative stress.
Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded proteins due to factors like oxidative stress and altered glycosylation can trigger the unfolded protein response (UPR), also known as ER stress.[21][22][23] Key markers of ER stress, such as BiP (GRP78), are upregulated in response to galactose challenge in GALT-deficient cells.[7][21] Prolonged ER stress can lead to apoptosis.[24]
This compound-Induced Endoplasmic Reticulum Stress
Caption: this compound-induced ER stress and the unfolded protein response.
Apoptotic Signaling
This compound accumulation has been shown to activate apoptotic processes in various cell types, including lens epithelial cells and retinal pericytes.[6] This programmed cell death is a downstream consequence of the cellular stress induced by this compound.
This compound-Induced Apoptosis
Caption: Signaling cascade of this compound-induced apoptosis.
References
- 1. Measuring Rodent Electroretinograms to Assess Retinal Function | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound and galactonate accumulation in heart and skeletal muscle of mice with deficiency of galactose-1-phosphate uridyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 4. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Oxidative Stress in Various Tissues of Diabetic and Galactose-fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jov.arvojournals.org [jov.arvojournals.org]
- 7. INVOLVEMENT OF ENDOPLASMIC RETICULUM STRESS IN A NOVEL CLASSIC GALACTOSEMIA MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 11. a.storyblok.com [a.storyblok.com]
- 12. 2.3. Enzymes and Sugars Related to Polyol Pathway in the Lens [bio-protocol.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. UC Davis - Morris Water Maze [protocols.io]
- 15. The Levels of Oxidative Stress Biomarkers in Rats as a Response to Different Techniques of Testicular Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Analysis of Histological Slides of Rat and Mouse Eyeballs to Evaluate the Retina [jove.com]
- 17. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. Video: Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning [jove.com]
- 23. Video: Preparation and Analysis of Histological Slides of Rat and Mouse Eyeballs to Evaluate the Retina [jove.com]
- 24. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Analysis of Galactitol in Lens Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of galactitol in the crystalline lens is a key pathological event in the development of galactosemic cataracts. In the presence of high galactose concentrations, the enzyme aldose reductase converts galactose to this compound (dulcitol).[1][2] This sugar alcohol is hydrophilic and, once formed, is not readily metabolized nor easily transported out of the lens fiber cells. The subsequent increase in intracellular osmolarity leads to an influx of water, swelling of the lens fibers, and ultimately, the formation of cataracts. Therefore, the accurate quantification of this compound in lens tissue is crucial for studying the pathogenesis of galactosemia, for evaluating the efficacy of aldose reductase inhibitors, and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the sample preparation of lens tissue for the subsequent analysis of this compound by either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Biochemical Pathway: this compound Formation in the Lens
The formation of this compound in the lens is a direct consequence of the polyol pathway of galactose metabolism. Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in states of galactosemia where there is an excess of galactose, the aldose reductase pathway becomes significantly active.
Caption: Aldose Reductase Pathway in the Lens.
Experimental Workflow for this compound Analysis
The overall workflow for the analysis of this compound in lens tissue involves several key stages, from sample collection to final data analysis. The following diagram outlines the logical progression of the experimental procedure.
Caption: Experimental Workflow for this compound Analysis.
Detailed Experimental Protocol
This protocol outlines the steps for the extraction of this compound from lens tissue.
1. Materials and Reagents
-
Lens Tissue: Freshly dissected or stored at -80°C.
-
Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Protein Precipitation Reagent: Acetonitrile (ACN) or Methanol (MeOH), ice-cold.
-
Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled this compound, should be used for accurate quantification.
-
Equipment:
-
Bead mill homogenizer
-
Homogenization tubes with beads (e.g., ceramic or stainless steel)
-
Microcentrifuge
-
Vortex mixer
-
Lyophilizer (optional)
-
Analytical balance
-
2. Sample Preparation Procedure
-
Tissue Weighing: Accurately weigh the frozen or fresh lens tissue. Perform this step quickly to prevent thawing.
-
Homogenization:
-
Place the weighed lens tissue into a pre-chilled homogenization tube containing beads.
-
Add a defined volume of ice-cold Homogenization Buffer. A general guideline is a 3:1 ratio of buffer volume to tissue weight (e.g., 300 µL of buffer for 100 mg of tissue).[3]
-
Homogenize the tissue using a bead mill homogenizer. The homogenization parameters (speed and time) should be optimized for lens tissue to ensure complete disruption.[4]
-
-
Protein Precipitation:
-
To the homogenate, add 3-5 volumes of ice-cold acetonitrile or methanol.[5] For example, to 100 µL of homogenate, add 300-500 µL of ACN or MeOH.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and efficient protein precipitation.
-
Incubate the mixture at -20°C for at least 30 minutes to facilitate complete protein precipitation.
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted this compound, without disturbing the protein pellet.
-
Transfer the supernatant to a new clean tube.
-
-
Lyophilization (Optional but Recommended):
-
The supernatant can be dried down using a lyophilizer or a vacuum concentrator. This step is recommended to concentrate the sample and to remove the organic solvent, which may interfere with subsequent derivatization or chromatographic analysis.
-
The dried extract can be stored at -80°C until analysis.
-
3. Derivatization and Analysis
Prior to chromatographic analysis, the extracted this compound is often derivatized to enhance its volatility (for GC-MS) or to introduce a UV-absorbing or fluorescent tag (for HPLC).
-
For GC-MS Analysis: The dried extract is typically derivatized to form trimethylsilyl (TMS) or acetate derivatives.[1][6][7][8]
-
For HPLC Analysis: Derivatization with reagents like phenylisocyanate can be performed to introduce a UV-absorbing chromophore.[2]
The derivatized sample is then reconstituted in a suitable solvent and injected into the GC-MS or HPLC system for analysis.
Data Presentation
The following tables summarize key parameters for the sample preparation and analytical methods.
Table 1: Tissue Homogenization Parameters
| Parameter | Value/Recommendation |
| Homogenization Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |
| Buffer to Tissue Ratio | 3:1 (v/w) |
| Homogenizer Type | Bead Mill Homogenizer |
| Centrifugation Speed | 10,000 x g |
| Centrifugation Temperature | 4°C |
| Centrifugation Time | 10 minutes |
Table 2: Protein Precipitation Conditions
| Parameter | Value/Recommendation |
| Precipitating Agent | Acetonitrile (ACN) or Methanol (MeOH) |
| Solvent to Homogenate Ratio | 3:1 to 5:1 (v/v) |
| Incubation Temperature | -20°C |
| Incubation Time | ≥ 30 minutes |
Table 3: Analytical Methodologies for this compound Quantification
| Analytical Method | Derivatization Agent | Common Column Type | Detection Method |
| GC-MS | Trimethylsilyl (TMS) reagents | Capillary columns (e.g., DB-5) | Mass Spectrometry |
| HPLC | Phenylisocyanate | Reversed-phase (e.g., C18) | UV (240 nm) |
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of lens tissue samples for the accurate quantification of this compound. The described methodology, from tissue homogenization and protein precipitation to considerations for analytical derivatization, is designed to yield high-quality extracts suitable for analysis by both GC-MS and HPLC. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on this compound levels in the lens, which is essential for advancing our understanding of and developing treatments for galactosemic cataracts.
References
- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. Determination of sorbitol and this compound at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Identification and Quantification of Galactitol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactitol (dulcitol) is a sugar alcohol that is the product of galactose reduction. In clinical research, the accumulation of this compound in tissues is a key indicator of galactosemia, a rare genetic metabolic disorder. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this compound in various samples, including biological fluids and pharmaceutical formulations. This application note provides a detailed protocol for the identification and quantification of this compound using 1D and 2D NMR spectroscopy.
Principles
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, providing detailed information about molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The signal intensity is directly proportional to the number of protons, enabling quantitative analysis.
-
¹³C NMR: Provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
-
2D NMR (COSY, HSQC): These techniques provide correlational information between nuclei.
Data Presentation
¹H NMR Chemical Shifts and Coupling Constants for this compound
The ¹H NMR spectrum of this compound is characterized by signals in the range of 3.6 to 4.0 ppm.[4][5] Due to the molecule's symmetry, the proton spectrum is simplified.
| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | J-coupling Constants (Hz) |
| H-1, H-6 | ~3.68 | dd | J(H1a,H1b) = -11.6, J(H1a,H2) = 3.2 |
| ~3.75 | dd | J(H1b,H1a) = -11.6, J(H1b,H2) = 5.8 | |
| H-2, H-5 | ~3.88 | m | - |
| H-3, H-4 | ~3.96 | t | J(H3,H2) = 6.4 |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |
| C-1, C-6 | ~63.5 |
| C-2, C-5 | ~71.8 |
| C-3, C-4 | ~72.6 |
Note: These are approximate values and can be influenced by experimental conditions.
¹H-¹³C HSQC Correlation Data for this compound
| Proton (¹H) Chemical Shift (δ) (ppm) | Carbon (¹³C) Chemical Shift (δ) (ppm) | Assignment |
| ~3.68, ~3.75 | ~63.5 | H-1, H-6 / C-1, C-6 |
| ~3.88 | ~71.8 | H-2, H-5 / C-2, C-5 |
| ~3.96 | ~72.6 | H-3, H-4 / C-3, C-4 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent for this compound analysis due to its high solubility and the ability to exchange with labile hydroxyl protons, simplifying the spectrum.
-
Sample Concentration:
-
For qualitative ¹H NMR: 5-10 mg of sample dissolved in 0.6-0.7 mL of D₂O.
-
For qualitative ¹³C NMR: 20-50 mg of sample dissolved in 0.6-0.7 mL of D₂O.
-
For quantitative ¹H NMR (qNMR): Accurately weigh 10-20 mg of the sample and 5-10 mg of an internal standard (e.g., maleic acid, TSP) and dissolve in a precise volume of D₂O.
-
-
Procedure:
-
Accurately weigh the sample and internal standard (for qNMR) into a clean, dry vial.
-
Add the appropriate volume of D₂O.
-
Vortex the vial until the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
NMR Data Acquisition
The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized for different instruments.
4.2.1. ¹H NMR (Qualitative and Quantitative)
-
Pulse Program: zg30 (or equivalent for quantitative measurements with a 90° pulse and longer relaxation delay)
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 1-2 s for qualitative, 5 x T₁ (typically 10-30 s) for quantitative analysis.
-
Acquisition Time (AQ): 2-4 s
-
Spectral Width (SW): 10-12 ppm
-
Temperature: 298 K
4.2.2. ¹³C NMR
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 1-2 s
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
4.2.3. 2D COSY
-
Pulse Program: cosygpqf (or equivalent)
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5-2 s
-
Number of Increments: 256-512 in the F1 dimension
-
Spectral Width (SW): 10-12 ppm in both dimensions
4.2.4. 2D HSQC
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent)
-
Number of Scans (NS): 2-8 per increment
-
Relaxation Delay (D1): 1.5-2 s
-
Number of Increments: 128-256 in the F1 dimension
-
Spectral Width (SW): 10-12 ppm in F2 (¹H), 100-120 ppm in F1 (¹³C)
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to an internal standard (e.g., TSP at 0.00 ppm) or the residual solvent peak (HDO at ~4.79 ppm at 298 K).
-
Integration: For quantitative analysis, integrate the well-resolved signals of this compound and the internal standard.
-
Concentration Calculation: Use the following formula to calculate the concentration of this compound:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (Wₛ / Wₓ) * Pₛ
Where:
-
Cₓ = Concentration/Purity of analyte (this compound)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
ₓ = analyte (this compound)
-
ₛ = internal standard
-
Visualizations
Experimental Workflow for this compound Identification
Caption: Workflow for the qualitative identification of this compound using NMR.
Quantitative NMR (qNMR) Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound using qNMR.
Conclusion
NMR spectroscopy is a robust and reliable method for the identification and quantification of this compound. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers in academic and industrial settings. The non-destructive nature of NMR allows for sample recovery, and its high specificity ensures accurate and defensible results.
References
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Galactitol Detection by GC-MS
Welcome to the technical support center for the analysis of galactitol by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental protocols and troubleshooting common issues to enhance the sensitivity and reliability of this compound detection.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
This compound is a polar, non-volatile sugar alcohol. Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization chemically modifies the this compound molecule, replacing the polar hydroxyl (-OH) groups with less polar, more volatile groups. This process increases the thermal stability and volatility of the analyte, making it suitable for GC analysis. The most common derivatization methods for this compound are trimethylsilylation (TMS) and acetylation.[1]
Q2: Which derivatization method is better for this compound analysis: Trimethylsilylation (TMS) or Acetylation?
Both TMS and acetylation are effective for derivatizing this compound.[2] TMS derivatives are generally more volatile and can often be analyzed at lower GC oven temperatures. Acetate derivatives are very stable once formed, which can be an advantage for sample storage and post-derivatization cleanup.[3] However, the TMS-oximation approach is a simple and effective method for a wide range of sugars.[1] Ultimately, the choice may depend on laboratory preference, available reagents, and the specific requirements of the analytical method.
Q3: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A stable isotope-labeled (SIL) internal standard, such as D-[UL-13C]this compound, is the gold standard for accurate quantification in GC-MS analysis.[4][5] These internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., 13C or 2H). By adding a known amount of the SIL internal standard to each sample before extraction and derivatization, it experiences the same sample preparation and analytical variations as the endogenous this compound. This allows for the correction of analyte loss during sample processing and variations in injection volume, leading to highly accurate and precise quantification.
Q4: What are the typical biological matrices used for this compound analysis?
This compound is commonly measured in urine, red blood cells (RBCs), plasma, and amniotic fluid.[2][6][7][8] Urinary this compound is frequently used to monitor dietary compliance in patients with galactosemia.[4][5] RBCs are also a valuable matrix as they can reflect longer-term this compound accumulation.[6][7]
Experimental Protocols
Protocol 1: this compound Extraction and Derivatization from Urine
This protocol details the extraction and subsequent trimethylsilylation of this compound from urine samples for GC-MS analysis.
Materials:
-
Urine sample
-
D-[UL-13C]this compound internal standard solution
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Centrifuge tubes
-
Nitrogen evaporator or lyophilizer
-
Heating block or oven
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine at 1,500 x g for 10 minutes to pellet any particulate matter.
-
Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean centrifuge tube.[9]
-
-
Internal Standard Addition:
-
Add a known amount of the D-[UL-13C]this compound internal standard solution to each urine sample. The amount should be chosen to be within the range of the expected this compound concentrations.
-
-
Drying:
-
Evaporate the samples to complete dryness under a gentle stream of nitrogen at 40-50°C or by using a lyophilizer. It is critical to remove all water as it will interfere with the derivatization reagents.[10]
-
-
Derivatization (Two-Step):
-
Step 1: Methoximation: Add 50 µL of the MOX reagent to the dried sample residue. Cap the tube tightly and vortex to dissolve the residue. Incubate at 50°C for 90 minutes.[9]
-
Step 2: Trimethylsilylation: After cooling to room temperature, add 90 µL of MSTFA + 1% TMCS to the sample. Cap tightly, vortex, and incubate at 60°C for 60 minutes.[9]
-
-
Final Preparation:
Protocol 2: this compound Extraction and Derivatization from Red Blood Cells (RBCs)
This protocol outlines the procedure for extracting and derivatizing this compound from packed red blood cells.
Materials:
-
Whole blood collected in heparin tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
D-[UL-13C]this compound internal standard solution
-
Reagents for derivatization (as in Protocol 1)
-
Centrifuge
Procedure:
-
RBC Isolation and Lysis:
-
Centrifuge the whole blood at 900 x g for 5 minutes at 4°C.[11]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the packed RBCs with an equal volume of ice-cold PBS and centrifuge again. Repeat the wash step twice more.
-
After the final wash, lyse the packed RBCs by adding an equal volume of deionized water and vortexing.
-
-
Internal Standard and Deproteinization:
-
Add a known amount of the D-[UL-13C]this compound internal standard to the RBC lysate.
-
Precipitate proteins by adding a solvent such as ice-cold acetone or methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Extraction and Derivatization:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely under nitrogen or by lyophilization.
-
Proceed with the two-step derivatization (Methoximation and Trimethylsilylation) as described in Protocol 1, steps 4 and 5.
-
Data Presentation
The following tables summarize key quantitative data for this compound analysis by GC-MS.
Table 1: Performance Characteristics of GC-MS Methods for this compound Quantification
| Parameter | Urine (Acetate Derivative)[2] | Urine (TMS Derivative)[4] | Red Blood Cells (TMS Derivative)[6] | Plasma (TMS Derivative)[8] |
| Linear Range | 2.5 - 330 µmol/L | Up to 200 nmol | Up to 2.5 mmol/L | 1 - 20 µmol/L |
| Lower Limit of Detection (LOD) | 3 µmol/L | 1.1 nmol | 2.1 nmol (0.55 mg/L) | Not Specified |
| Lower Limit of Quantification (LOQ) | 9 µmol/L | Not Specified | Not Specified | Not Specified |
| Intra-assay Precision (%CV) | 1.41 - 6.22% | 2.1 - 6.7% | 2.2 - 8.8% | < 3% |
| Inter-assay Precision (%CV) | 2.54 - 17.04% | Not Specified | 2.2 - 8.8% | < 3% |
Table 2: Recommended GC-MS Parameters for TMS-Derivatized this compound Analysis
| Parameter | Recommended Setting |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column[6] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[12] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial temp: 70°C, hold for 1 min; Ramp to 325°C at 10°C/min; Hold for 5-10 min[12] |
| MS Transfer Line Temp | 280 - 300°C |
| Ion Source Temperature | 230°C[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6][11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Characteristic m/z for TMS-Galactitol | 204, 217, 361[13] |
| Characteristic m/z for 13C-TMS-Galactitol | Corresponds to the unlabeled ions plus the mass shift from 13C labeling |
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected
Question: I have injected my derivatized sample, but I see a very small this compound peak, or no peak at all. What could be the problem?
Answer: This is a common issue that can stem from several stages of the experimental process. Follow this troubleshooting guide to identify the likely cause.
| Potential Cause | How to Diagnose | Recommended Solution |
| Incomplete Derivatization | Inject a freshly prepared, derivatized standard of this compound. If the standard shows a strong peak, the issue is with your sample preparation. | Ensure samples are completely dry before adding derivatization reagents. Moisture will consume the reagents.[10] Check the age and storage of your derivatization reagents; they are sensitive to moisture and should be stored in a desiccator. |
| Sample Degradation | Re-prepare a fresh sample from the original biological matrix. | Ensure proper storage of biological samples (e.g., -80°C). For derivatized samples, analyze them as soon as possible (ideally within 24 hours).[9][10] |
| Injector Problems | Check the injector for visible contamination or a clogged liner. Perform a manual injection to ensure the syringe is functioning correctly. | Perform routine injector maintenance: replace the septum, liner, and O-ring. Clean the injector port if necessary.[14] |
| GC Column Issues | The peak for the internal standard will also be small or absent. The baseline may be noisy. | Condition the column according to the manufacturer's instructions. If performance does not improve, trim 10-20 cm from the inlet side of the column. If the problem persists, the column may need to be replaced. |
| MS Detector/Source Issue | The internal standard peak will also be affected. Check the MS tune report for low abundance or other issues. | Perform an autotune of the mass spectrometer. If the tune fails or looks poor, the ion source may need to be cleaned. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is not symmetrical; it shows significant tailing. How can I improve the peak shape?
Answer: Peak tailing is often indicative of active sites in the GC system or issues with the chromatography conditions.
| Potential Cause | How to Diagnose | Recommended Solution |
| Active Sites in Injector | Tailing is observed for both the analyte and the internal standard. | Replace the inlet liner with a new, deactivated liner. Ensure you are using high-quality, low-bleed septa.[14] |
| Column Contamination | Peak shape degrades over a series of injections. | Trim 10-20 cm from the front of the column to remove non-volatile residues. If this does not resolve the issue, the column may need to be replaced. Consider using a guard column to protect the analytical column. |
| Improper Column Installation | This can lead to dead volume and peak tailing. | Re-install the column, ensuring it is cut cleanly at a 90-degree angle and inserted to the correct depth in both the injector and the detector as per the instrument manual. |
| Incompatible Solvent/Phase | The peak shape is consistently poor even with new consumables. | Ensure the solvent used to reconstitute the derivatized sample is compatible with the stationary phase of the column. |
| Low Injector Temperature | Tailing may be more pronounced for less volatile compounds. | Increase the injector temperature in 10-20°C increments, but do not exceed the column's maximum operating temperature. |
Issue 3: High Background Noise or Ghost Peaks
Question: My chromatogram has a high, noisy baseline, and I am seeing peaks that are not my analyte or internal standard. What is the source of this contamination?
Answer: High background and ghost peaks are typically due to contamination in the system.
| Potential Cause | How to Diagnose | Recommended Solution |
| Contaminated Carrier Gas | The baseline is consistently noisy across all runs. | Ensure high-purity carrier gas (99.999% or higher) is used. Install or replace moisture, oxygen, and hydrocarbon traps on the gas line.[14] |
| Column Bleed | The baseline rises significantly with the temperature program. | Condition the column at its maximum isothermal temperature for several hours. If bleed remains high, the column may be old or damaged and require replacement. Use a low-bleed MS-certified column. |
| Septum Bleed | Ghost peaks appear consistently at the same retention times in every run. | Use high-quality, low-bleed septa rated for your injector temperature. Replace the septum regularly. |
| Contamination from Reagents | Run a solvent blank (derivatization reagents without sample). If peaks are present, the reagents are contaminated. | Use high-purity solvents and reagents. Store derivatization reagents properly to prevent degradation and contamination. |
| Carryover from Previous Injection | Ghost peaks corresponding to the previous sample are observed. | Increase the GC oven final hold time and/or temperature to ensure all components are eluted. Clean the syringe and injector. Run a solvent blank after a high-concentration sample. |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis by GC-MS.
Troubleshooting Logic for Low Sensitivity
Caption: Troubleshooting guide for low sensitivity issues.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
overcoming matrix effects in galactitol quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of quantifying galactitol, with a specific focus on overcoming matrix effects in various biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in biological matrices.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Matrix Overload: High concentrations of co-eluting matrix components are saturating the analytical column. 2. Derivatization Issues: Incomplete or inconsistent derivatization (for GC-MS methods) can lead to multiple products and poor chromatography. 3. Column Degradation: Accumulation of non-volatile matrix components on the column. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) instead of simple protein precipitation. 2. Optimize Derivatization: Ensure reaction conditions (temperature, time, reagent concentration) are optimized and consistent. Check the purity of derivatizing agents. 3. Use a Guard Column: Install a guard column to protect the analytical column. Implement a column washing step after each batch. |
| Ion Suppression or Enhancement (LC-MS/MS) | 1. Co-eluting Matrix Components: Endogenous molecules, particularly phospholipids or salts, can alter the ionization efficiency of this compound in the MS source. 2. High Sample Viscosity: Can affect nebulization and ionization efficiency. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like 13C-galactitol is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects. 2. Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce the concentration of interfering matrix components. 3. Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from the interfering region of the chromatogram. |
| Low and Inconsistent Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is not efficiently extracting this compound from the matrix. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. | 1. Optimize Extraction Protocol: Test different solvents or SPE sorbents to find the optimal conditions for this compound extraction from your specific matrix. 2. Assess Stability: Perform stability tests at various temperatures and conditions to ensure analyte integrity throughout the workflow. 3. Use an Internal Standard: An appropriate internal standard should be added at the very beginning of the sample preparation process to account for losses during extraction. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Manual sample preparation steps can introduce significant variability. 2. Non-homogenous Samples: The biological sample (e.g., tissue homogenate) was not properly homogenized before aliquoting. | 1. Automate Sample Preparation: If possible, use automated liquid handlers for more precise and consistent sample processing. 2. Ensure Homogeneity: Thoroughly vortex or mix samples before taking an aliquot for extraction. 3. Review Pipetting Technique: Ensure all pipettes are calibrated and that proper pipetting techniques are being used. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. In this compound analysis, especially in complex biological matrices like plasma or urine, endogenous substances such as salts, proteins, and phospholipids can co-extract with the analyte. During LC-MS/MS analysis, these components can suppress or enhance the this compound signal, leading to inaccurate and unreliable quantification.
Q2: What is the best internal standard to use for this compound quantification?
A2: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as D-galactitol-1-13C or D-galactitol-1,2-13C2. A SIL internal standard is chemically identical to this compound and will have nearly identical chromatographic retention times and extraction recovery. Crucially, it will experience the same degree of ion suppression or enhancement in the mass spectrometer, allowing for accurate correction of the native analyte's signal. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q3: When should I choose GC-MS versus LC-MS/MS for this compound analysis?
A3: The choice depends on available equipment, sample throughput needs, and the required sensitivity.
-
GC-MS: This is a classic and robust method for quantifying small, polar molecules like this compound. However, it requires a chemical derivatization step to make this compound volatile, which adds time and potential variability to the workflow. Common derivatization methods include silylation or acetylation.
-
LC-MS/MS: This method offers high sensitivity and specificity and can often analyze this compound directly without derivatization. It is generally preferred for high-throughput clinical applications. However, it is more susceptible to matrix effects from non-volatile salts and phospholipids.
Q4: Can simple protein precipitation be used for sample preparation?
A4: While simple and fast, protein precipitation (PPT) using acetonitrile or methanol is often insufficient for removing all significant matrix interferences for LC-MS/MS analysis. PPT effectively removes proteins but leaves behind phospholipids and salts, which are primary causes of ion suppression. For methods requiring high accuracy, more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to produce a cleaner sample extract.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on recovery and matrix effects in the LC-MS/MS analysis of this compound in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Reference |
| Protein Precipitation (Acetonitrile) | 95.2% | -45.8% (Ion Suppression) | 51.6% | |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.5% | -20.1% (Ion Suppression) | 62.7% | |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 91.3% | -8.5% (Minimal Suppression) | 83.5% |
-
Matrix Effect (%) is calculated as [(Peak response in post-extraction spiked sample / Peak response in neat solution) - 1] * 100. A negative value indicates ion suppression.
-
Process Efficiency (%) is calculated as (Peak response in pre-extraction spiked sample / Peak response in neat solution) * 100.
Experimental Protocols
Protocol 1: this compound Quantification in Plasma using SPE and LC-MS/MS
This protocol is designed to minimize matrix effects for sensitive and accurate quantification.
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of the working internal standard solution (e.g., 13C-galactitol in water). Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of 1% formic acid in acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable HILIC or reversed-phase column for chromatographic separation. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for this compound and its SIL internal standard.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for this compound quantification in a biological matrix, designed to mitigate matrix effects.
Caption: Workflow for this compound analysis using SPE cleanup.
Logic Diagram: Addressing Ion Suppression
This diagram outlines the decision-making process for troubleshooting ion suppression in an LC-MS/MS assay.
Caption: Troubleshooting logic for ion suppression issues.
optimizing derivatization for galactitol analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful derivatization and analysis of galactitol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by Gas Chromatography (GC)?
A1: Derivatization is a critical step for analyzing polar and non-volatile compounds like this compound using GC. The process chemically modifies the compound to increase its volatility and thermal stability.[1][2] this compound's multiple hydroxyl (-OH) groups cause strong intermolecular hydrogen bonding, giving it a high boiling point; it would likely decompose at the high temperatures used in a GC injector port and column if not derivatized.[3] Derivatization replaces the active hydrogen atoms on the hydroxyl groups with less polar, bulkier groups (e.g., trimethylsilyl or acetyl groups), which masks the polar sites, reduces hydrogen bonding, and allows the molecule to vaporize without degradation.[1][4]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent derivatization methods for this compound analysis via GC-Mass Spectrometry (GC-MS) are:
-
Silylation: This method replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[1] A common reagent is N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).[4] To prevent the formation of multiple isomers from sugars, a preliminary methoximation step is often employed to stabilize the open-chain form of reducing sugars that may be present in the sample.[2][4]
-
Alditol Acetate Formation: This is a two-step process. First, the aldehyde or ketone group of any monosaccharides present is reduced to a primary alcohol using an agent like sodium borohydride (NaBH₄), forming alditols.[5] Second, all hydroxyl groups are acetylated using acetic anhydride.[3][6] This method has the advantage of producing a single, stable peak for each resulting alditol.[2][7]
Q3: Which analytical method is best for quantifying this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and widely used method for quantifying derivatized this compound, especially in biological matrices like urine and red blood cells.[8][9] For even higher sensitivity, particularly with complex samples at very low concentrations, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be used, sometimes without the need for derivatization.[10]
Troubleshooting Guide
Problem 1: I am seeing multiple chromatographic peaks for my this compound standard after derivatization.
-
Possible Cause (Silylation): If you are analyzing a mixture that includes galactose (not just this compound), the sugar can exist in multiple anomeric forms (α and β isomers) in solution. Standard silylation can create derivatives for each form, resulting in multiple peaks.[2][4]
-
Solution (Silylation): Implement a two-step derivatization process. First, perform a methoximation step using methoxyamine hydrochloride. This reaction locks sugars into a stable, open-chain oxime form, preventing the formation of multiple anomers during the subsequent silylation step.[4][11]
-
Possible Cause (Alditol Acetate): If your sample contains ketose sugars (like fructose), the initial reduction step can create two different alditols (e.g., fructose reduces to both mannitol and glucitol).[7][11] While this does not directly affect the this compound peak, it can complicate the overall chromatogram if you are analyzing multiple sugars.
-
Solution (Alditol Acetate): This is an inherent property of the method. Ensure you are using a GC column and temperature program that can chromatographically separate the different alditol acetates. Use pure standards for each potential sugar to confirm retention times.
Problem 2: My derivatization appears to have failed or is incomplete, resulting in no peak or a very small peak.
-
Possible Cause: Presence of water or moisture in the sample or reagents. Silylation reagents are extremely sensitive to moisture and will preferentially react with water instead of the analyte.[1]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) aqueous samples to complete dryness before adding derivatization reagents. Store reagents under inert gas (like nitrogen or argon) and in a desiccator.[4]
-
Possible Cause: Inefficient reaction conditions (time, temperature).
-
Solution: Review the protocol for optimal reaction time and temperature. For silylation with MSTFA, a common condition is 30 minutes at 37°C.[4] For alditol acetate formation, the reduction step may take 60-90 minutes at room temperature or 37°C, followed by acetylation.[2][5] Optimize these parameters for your specific sample matrix.
-
Possible Cause: Sample loss during workup.
-
Solution: After acetylation, the reaction is often quenched with water and extracted into an organic solvent like chloroform or dichloromethane.[12] Ensure proper phase separation and minimize loss during the removal of the aqueous layer.
Problem 3: I am experiencing poor sensitivity and a low signal-to-noise ratio.
-
Possible Cause: Sub-optimal derivatization yield (see Problem 2).
-
Solution: Address all potential issues related to moisture and reaction conditions as described above.
-
Possible Cause: Matrix effects from complex biological samples (e.g., urine, plasma).
-
Solution: Incorporate a sample cleanup step before derivatization, such as solid-phase extraction (SPE), to remove interfering substances. Using a stable isotope-labeled internal standard (e.g., ¹³C-galactitol) can also correct for matrix effects and variations in derivatization efficiency and injection volume.[13][14]
-
Possible Cause: Instrument settings are not optimized.
-
Solution: Optimize GC-MS parameters, including injector temperature, temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., selected ion monitoring - SIM mode) to enhance sensitivity for your specific this compound derivative.
Experimental Workflows and Logic
Caption: this compound Derivatization & Analysis Workflow.
Caption: Troubleshooting Logic for this compound Analysis.
Detailed Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis
This protocol is adapted for the derivatization of this compound and other sugars in a dried sample extract.[4]
-
Sample Preparation: Ensure the sample extract is completely dry. This is typically achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Methoximation:
-
Prepare a solution of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Add 50 µL of this solution to the dried sample vial.
-
Seal the vial tightly and vortex to dissolve the residue.
-
Incubate the mixture at 37°C for 90 minutes in a thermal shaker.
-
-
Silylation:
-
After the vial has cooled to room temperature, add 80 µL of N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).
-
Seal the vial again and vortex briefly.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Protocol 2: Alditol Acetate Derivatization for GC-MS Analysis
This protocol involves a reduction step followed by acetylation.[2][3][5]
-
Sample Preparation: The sample should be in an aqueous solution (e.g., after acid hydrolysis of a polymer).
-
Reduction:
-
Prepare a solution of 10 mg/mL sodium borohydride (NaBH₄) in 1-methylimidazole or water.
-
Add 60 µL of the NaBH₄ solution to 2 mg of the sugar sample (or equivalent sample volume).
-
Incubate at 37°C for 90 minutes to reduce the sugars to their corresponding alditols.
-
-
Quenching the Reduction:
-
Stop the reaction by carefully adding a few drops (e.g., 20 µL) of glacial acetic acid to neutralize the excess NaBH₄.
-
-
Acetylation:
-
Add 600 µL of acetic anhydride to the sample.
-
Incubate at 37°C for 45 minutes.
-
-
Workup and Extraction:
-
Stop the reaction by placing the sample on ice for 15 minutes.
-
Carefully quench the remaining acetic anhydride by the dropwise addition of 2.5 mL of deionized water.
-
Extract the alditol acetate derivatives by adding 2 mL of an organic solvent (e.g., chloroform or dichloromethane), vortexing, and collecting the bottom organic layer. Repeat the extraction two more times.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of chloroform or hexane for GC-MS analysis.
-
Quantitative Data Summary
The performance of this compound analysis is highly dependent on the method, matrix, and instrumentation. The following tables summarize reported quantitative data for common analytical techniques.
Table 1: Performance Characteristics of a GC-MS Method for Urinary this compound [13][14]
| Parameter | Value |
| Derivatization Method | Trimethylsilyl (TMS) |
| Lower Limit of Detection | 1.1 nmol (1.75 mmol/mol creatinine) |
| Linearity | Up to 200 nmol |
| Intra-assay Imprecision | 2.1 - 6.7% |
| Inter-assay Imprecision | 2.1 - 6.7% |
Table 2: Performance Characteristics of an LC-MS/MS Method for Galactose and Derivatives [10]
| Parameter | Value |
| Derivatization | Not required |
| Limit of Detection (LOD) | Down to 5 nM |
| Coefficient of Variation (CV) | < 8% |
Table 3: Typical this compound Concentrations in Human Red Blood Cells (RBC) [13]
| Subject Group | Mean RBC this compound (µM) | Range (µM) |
| Galactosemic Patients | 5.98 ± 1.2 | 3.54 - 8.81 |
| Non-galactosemic Subjects | 0.73 ± 0.31 | 0.29 - 1.29 |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. youtube.com [youtube.com]
- 5. content.protocols.io [content.protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 8. researchgate.net [researchgate.net]
- 9. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 10. Galactose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak resolution in galactitol chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak resolution during galactitol chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in this compound chromatography?
Poor peak resolution in this compound chromatography, often observed as peak tailing, fronting, or broadening, can stem from several factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample itself, or the HPLC/GC system. Common culprits include column overload, improper mobile phase composition, and sample solvent mismatch.[1][2][3]
Q2: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[4] It can be caused by several factors, particularly secondary interactions between this compound and the stationary phase.
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, causing tailing.[2][5][6]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[2][7]
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.[2][8]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the interaction between this compound and the stationary phase.[5][8]
| Potential Cause | Recommended Solution |
| Silanol Interactions | Operate at a lower pH to ensure silanol groups are fully protonated.[6] Use a highly deactivated (end-capped) column.[7] |
| Column Overload | Reduce the sample concentration or injection volume.[2][4] Use a column with a larger diameter or higher capacity.[7] |
| Column Degradation | Replace the column with a new one.[8] Use a guard column to protect the analytical column.[9] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For sugar alcohols like this compound on silica-based columns, a slightly acidic pH is often beneficial. |
Q3: I am observing peak fronting for my this compound standard. What could be the reason?
Peak fronting, an asymmetrical peak with a broader first half, is the opposite of tailing.[1]
-
Sample Overload: Injecting a sample that is too concentrated or in too large a volume is a primary cause.[10][11][12]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[1][4]
-
Column Channeling: The formation of channels in the column packing can cause some analyte molecules to travel faster, resulting in fronting.[12]
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[11]
| Potential Cause | Recommended Solution |
| Sample Overload | Decrease the injection volume or dilute the sample.[11] |
| Poor Sample Solubility | Ensure the sample is completely dissolved. Consider changing the sample solvent to one that is more compatible with the mobile phase.[1] |
| Column Channeling | This may indicate column degradation. Replace the column.[12] Storing columns with end caps and degassing the mobile phase can help prevent this.[12] |
| Solvent Mismatch | Prepare the sample in the mobile phase or a weaker solvent.[11] |
Q4: How does temperature affect the chromatography of this compound?
Temperature plays a crucial role in chromatographic separations.
-
Retention Time: Increasing the column temperature generally decreases the retention time of this compound as it reduces the viscosity of the mobile phase and increases the analyte's diffusion rate.[13]
-
Resolution: Lowering the temperature can sometimes improve the resolution of closely eluting peaks by increasing retention.[13][14] However, excessively low temperatures can lead to peak broadening.
-
Peak Shape: In gas chromatography, the oven temperature needs to be optimized for efficient transfer of this compound between the mobile and stationary phases to ensure good peak shape.[15] A temperature gradient can sometimes cause peak distortion if the mobile phase entering the column is at a different temperature.[13]
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature |
| Retention Time | Decreases | Increases |
| Resolution | May decrease | May increase for closely eluting peaks |
| Backpressure | Decreases | Increases |
Q5: What are the recommended sample preparation steps for this compound analysis in urine?
Proper sample preparation is critical for accurate and reproducible results. For urinary this compound analysis, the following steps are generally recommended:
-
Collection: Collect a random urine specimen. No preservative is typically required.[16][17]
-
Derivatization (for GC-MS): The sample is often spiked with an internal standard, evaporated to dryness, and then derivatized to form a more volatile compound (e.g., trimethylsilyl esters).[17]
-
Extraction: The derivatized sample is then extracted with a solvent like hexane before injection into the GC-MS system.[17]
-
Filtration (for HPLC): For HPLC analysis, it is crucial to filter the sample to remove particulates that could clog the column.[18]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound chromatography.
Caption: Troubleshooting workflow for poor peak resolution in this compound chromatography.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific instrument and sample matrix.
-
Column: Aminex HPX-87H carbohydrate analysis column.[18]
-
Mobile Phase: 5 mM H₂SO₄ in water.[18] The mobile phase should be degassed before use.[12]
-
Flow Rate: 0.6 mL/min.[18]
-
Column Temperature: 65 °C.[18]
-
Detector: Refractive Index Detector (RID).[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.[18]
Protocol 2: GC-MS Method for this compound Analysis in Urine
This protocol is based on a common method for the quantitative analysis of this compound in urine samples.
-
Sample Preparation:
-
Pipette 200 µL of urine into a tube.
-
Add a known amount of a labeled internal standard (e.g., UL[13C]this compound).[19]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add a derivatizing agent to form trimethylsilyl (TMS) esters.[17]
-
Incubate at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization.
-
-
Extraction:
-
Cool the sample and extract the derivatized this compound with hexane.[17]
-
Transfer the hexane layer to an autosampler vial.
-
-
GC-MS Analysis:
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. youtube.com [youtube.com]
- 4. chemtech-us.com [chemtech-us.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. halocolumns.com [halocolumns.com]
- 10. support.waters.com [support.waters.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromtech.com [chromtech.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. How Does Temperature Affect a Compound's Retention Time? [phenomenex.com]
- 16. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Production of this compound from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Contamination in Galactitol Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during galactitol sample preparation for analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
Contamination in this compound analysis can arise from various sources throughout the experimental workflow. Key sources include:
-
The Laboratory Environment: Airborne particles, dust, and microbes can introduce contaminants. Working in a clean and controlled environment, such as a laminar flow hood, is recommended.[1]
-
Reagents and Solvents: Impurities in solvents, derivatizing agents, and even high-purity water can be a significant source of contamination.[2] Plasticizers like phthalates can leach from plastic containers used to store reagents.[2][3]
-
Sample Handling and Collection: Improper collection of biological samples (e.g., urine) can introduce external contaminants.[4] The use of non-sterile containers or incorrect handling procedures can compromise sample integrity.
-
Laboratory Equipment and Consumables: Glassware, pipette tips, vials, and syringe filters can all be sources of contamination if not properly cleaned or if they leach substances.[5] Plasticizers are common contaminants from plastic labware.[5]
-
Personnel: Human-derived contaminants such as skin cells, hair, and oils from hands can be introduced into samples.[2] Proper personal protective equipment (PPE) is crucial.[1]
-
Cross-Contamination: Residues from previous samples can carry over if equipment is not meticulously cleaned between uses. This is a common cause of "ghost peaks" in chromatography.[6][7]
Q2: How can I prevent contamination from laboratory plastics?
Plasticizers, such as phthalates and adipates, are common contaminants that can leach from plastic labware and interfere with mass spectrometry analysis.[3][8][9] To minimize this:
-
Use high-quality, solvent-resistant plasticware from reputable suppliers.
-
Whenever possible, use glass or polypropylene containers, as they are less prone to leaching plasticizers.
-
Avoid long-term storage of solvents and samples in plastic containers.[2]
-
Be aware that even O-rings in vacuum systems can be a source of plasticizer contamination.[9]
Q3: What are the best practices for cleaning glassware for this compound analysis?
Thoroughly cleaned glassware is essential for accurate results. Here are some best practices:
-
Initial Cleaning: Wash glassware as soon as possible after use to prevent residues from drying and hardening.[10]
-
Detergent Washing: Use a phosphate-free laboratory detergent and scrub with appropriate brushes.[1]
-
Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with distilled or deionized water to remove all traces of detergent.[1]
-
Acid Wash: For removing acid-soluble contaminants, an acid rinse with a solution like 10% hydrochloric acid can be used.[1] A chromic acid solution can be effective for removing organic residues, but it is highly corrosive and requires careful handling.[11]
-
Solvent Rinse: A final rinse with a high-purity organic solvent (e.g., acetone) can help remove any remaining organic residues and aid in drying.[12]
-
Drying: Dry glassware in an oven, ensuring it is free from flammable solvents. Avoid using drying racks that could reintroduce contamination.[13] Volumetric glassware should generally not be heated.[13]
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks ("ghost peaks") in my GC-MS chromatogram.
Ghost peaks are typically the result of contamination or carryover from previous injections.[7][14]
| Possible Cause | Troubleshooting Step |
| Contaminated Syringe | Rinse the syringe with a high-purity solvent. If the problem persists, replace the syringe.[6] |
| Contaminated Inlet/Liner | Clean or replace the GC inlet liner and septum. Residues from previous samples can accumulate here.[6] |
| Column Bleed/Contamination | Condition the column at a high temperature (below its maximum limit) to "bake out" contaminants. If this fails, trim a small portion from the inlet end of the column or replace it.[6] |
| Carryover from Previous Sample | Extend the run time or increase the final temperature of your GC method to ensure all components from the previous sample have eluted.[7] |
| Contaminated Solvents/Reagents | Run a blank analysis with just the solvent. If ghost peaks are present, use a fresh, high-purity batch of solvent.[15] |
| Contaminated Gas Lines | Purge the gas lines to remove any accumulated contaminants.[15] |
Issue 2: My derivatization reaction is incomplete or failing.
Successful derivatization (e.g., silylation to form trimethylsilyl (TMS) derivatives) is crucial for the GC-MS analysis of polar molecules like this compound.[16]
| Possible Cause | Troubleshooting Step |
| Presence of Water | Water will react with the silylating agent and inhibit the derivatization of your analyte. Ensure your sample is completely dry before adding the derivatizing reagent. Use anhydrous solvents and reagents.[17] |
| Poor Sample Solubility | The dried sample residue may not dissolve in the derivatizing agent alone. Try adding a solvent like pyridine to first dissolve the sample before adding the silylating reagent.[18] |
| Insufficient Reagent | An excess of the derivatizing agent is often used to drive the reaction to completion. However, a large excess can sometimes interfere with the analysis.[19] |
| Incorrect Reaction Conditions | The derivatization reaction may require heating to proceed efficiently. Incubating the sample at an elevated temperature (e.g., 70°C) for a specific time can improve derivatization yield.[17] |
| Degraded Reagents | Derivatizing agents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them under appropriate conditions (e.g., in a desiccator). |
Quantitative Data Summary
The following table summarizes representative this compound concentrations in urine and plasma from different populations. These values can serve as a general reference, but it is important to establish in-house reference ranges.
| Sample Type | Population | This compound Concentration | Citation |
| Urine | Normal (under 1 year) | 8-107 mmol/mol creatinine | |
| Urine | Normal (over 6 years) | 2-5 mmol/mol creatinine | |
| Urine | Galactosemic (under 1 year) | 397-743 mmol/mol creatinine | |
| Urine | Galactosemic (over 6 years) | 125-274 mmol/mol creatinine | |
| Plasma | Normal | Not detectable | [20] |
| Plasma | Galactosemic (on diet) | 10.85 - 11.63 µmol/L | [20] |
Experimental Protocols
Protocol: Preparation of Urine Samples for this compound Analysis by GC-MS
This protocol outlines the key steps for preparing urine samples for this compound analysis, with an emphasis on minimizing contamination.
-
Sample Collection:
-
Internal Standard Spiking:
-
To an aliquot of urine, add a known amount of a stable isotope-labeled internal standard, such as D-[UL-13C]this compound. This allows for accurate quantification and helps to account for sample loss during preparation.
-
-
Purification/Extraction (if necessary):
-
Depending on the sample complexity and analytical method, a purification step to remove interfering substances may be required. This can involve techniques like solid-phase extraction (SPE).
-
-
Drying:
-
Completely dry the sample under a stream of nitrogen or using a vacuum centrifuge. The presence of water will interfere with the derivatization step.[17]
-
-
Derivatization (Silylation):
-
Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[17] Pyridine can be used as a solvent to aid in dissolving the sample residue before adding the silylating agent.[18]
-
Seal the reaction vial tightly and heat at a controlled temperature (e.g., 70°C for 30-60 minutes) to ensure complete derivatization.[17]
-
-
Analysis by GC-MS:
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS system for analysis.
-
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for identifying sources of ghost peaks.
References
- 1. watersciences.unl.edu [watersciences.unl.edu]
- 2. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 3. Plasticizers as contaminants in commercial ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mini-plast.com [mini-plast.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. sjasd.ca [sjasd.ca]
- 11. aceglass.com [aceglass.com]
- 12. nist.gov [nist.gov]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 15. gcms.cz [gcms.cz]
- 16. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asantelab.testcatalog.org [asantelab.testcatalog.org]
Maximizing Galactitol Recovery from Tissue Homogenates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of galactitol from tissue homogenates. The following sections detail optimized experimental protocols, address common challenges, and present quantitative data to aid in experimental design and execution.
Troubleshooting Guide: Enhancing this compound Recovery
Researchers often face challenges in achieving high recovery rates of small, polar molecules like this compound from complex biological matrices. This guide addresses specific issues that can arise during the extraction and analysis process.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery in Final Extract | Incomplete cell lysis. | Ensure thorough homogenization of the tissue. Mechanical disruption (e.g., bead beating, sonication) in a hypotonic solution can be more effective than manual homogenization alone. |
| Inefficient protein precipitation. | Use ice-cold organic solvents like methanol or acetonitrile for protein precipitation. A common and effective method is the use of a methanol/acetonitrile/acetone mixture. Ensure the solvent-to-sample ratio is sufficient to precipitate the majority of proteins. | |
| This compound loss during solvent evaporation. | Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow). A gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) is recommended. Lyophilization (freeze-drying) is an alternative that can minimize the loss of volatile compounds. | |
| Suboptimal phase separation during liquid-liquid extraction (if applicable). | Ensure complete separation of aqueous and organic layers. Centrifugation can help to create a distinct interface. Adjusting the pH of the aqueous phase can sometimes improve partitioning. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization procedure, including time, speed, and equipment settings. Ensure the tissue is completely homogenized before proceeding. |
| Pipetting errors with viscous homogenates. | Use positive displacement pipettes for accurate handling of viscous tissue homogenates. | |
| Incomplete derivatization (for GC-MS analysis). | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. The presence of water can significantly hinder derivatization efficiency. | |
| Poor Chromatographic Peak Shape (Tailing, Fronting) | Matrix effects from co-eluting contaminants. | Improve sample cleanup. Solid-phase extraction (SPE) can be used to remove interfering substances. Modifying the chromatographic gradient or using a different column chemistry may also resolve co-elution issues. |
| Column overload. | Dilute the sample or inject a smaller volume onto the column. | |
| Low Signal Intensity in MS Detection | Ion suppression due to matrix components. | Implement more effective sample cleanup procedures (e.g., SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. Diluting the sample can also reduce ion suppression. |
| Inefficient derivatization leading to poor ionization. | Optimize the derivatization protocol. Ensure the use of high-quality, fresh derivatizing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing this compound recovery?
A1: The initial homogenization and protein precipitation steps are critical. Incomplete disruption of cells will leave this compound trapped, and inefficient removal of proteins can lead to matrix effects and co-precipitation of the analyte, thereby reducing recovery.
Q2: Which solvent system is best for extracting this compound from tissue?
A2: A polar solvent system is required due to the hydrophilic nature of this compound. Methanol is a commonly used and effective solvent for precipitating proteins while keeping small polar molecules like this compound in solution. A protocol using water for initial homogenization followed by methanol for deproteinization has proven effective for tissues like the liver and brain.[1]
Q3: Is derivatization necessary for this compound analysis?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the non-volatile this compound amenable to gas chromatography. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose.[1][2][3] For High-Performance Liquid Chromatography (HPLC), derivatization is not always necessary if a suitable column and detector (e.g., refractive index or mass spectrometry) are used.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds, can be minimized by several strategies. These include thorough sample cleanup (e.g., solid-phase extraction), dilution of the sample, and the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
Q5: What are the expected recovery rates for this compound from tissues?
A5: While specific recovery data for this compound from various tissues is not extensively published, recovery rates for similar small polar molecules from biological matrices are often in the range of 85-115% for a validated method. For instance, a study on urinary this compound and galactonate reported a recovery of 99%.[4] Achieving high and consistent recovery requires careful optimization of the entire workflow.
Quantitative Data on Analyte Recovery
Due to a lack of extensive published data specifically on this compound recovery from different tissues, the following table presents recovery data for other small polar molecules (polyols/sugars) from biological matrices to provide a benchmark for what can be expected with an optimized protocol.
| Analyte | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| This compound & Galactonate | Red Blood Cells | Not specified | GC-MS | 99 | [4] |
| Mannitol & Lactulose | Urine | Not specified | UPLC-MS/MS | >90.2 | A validation study reported recovery higher than 90.2% for both lactulose and mannitol. |
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound from tissue homogenates, adapted from a protocol used for the analysis of galactose and this compound in liver, brain, and ovary tissues.[1]
Protocol: this compound Extraction and Quantification by GC-MS
1. Tissue Homogenization: a. Weigh the frozen tissue sample. b. Add HPLC-grade water to the tissue in a ratio of 0.2–1 mL of water per gram of tissue. c. Homogenize the tissue on ice until a uniform lysate is formed. d. Agitate the crude lysate for 30 minutes at 4°C. e. Centrifuge the homogenate at 12,500 x g for 10 minutes at 4°C. f. Collect the supernatant.
2. Deproteinization: a. To a specific volume of the supernatant (e.g., 100 µL for brain tissue), add 0.5 mL of ice-cold methanol.[1] b. Vortex the mixture thoroughly. c. Centrifuge at 12,500 x g for 10 minutes at 4°C. d. Carefully transfer the clear supernatant to a new tube and dry it under a gentle stream of nitrogen or by lyophilization.
3. Derivatization (for GC-MS analysis): a. To the dried sample, add 2.1 mg of hydroxylamine hydrochloride in 100 µL of pyridine.[1] b. Incubate the mixture at 90°C for 30 minutes. c. Add 75 µL of acetic anhydride to each sample and incubate for an additional hour at 90°C.[1] d. Add 1 mL of HPLC-grade water and 0.32 mL of methylene chloride to the tube and vortex to mix. e. Centrifuge at 12,500 x g for 3 minutes at 4°C. f. Transfer the lower organic phase to a new tube and dry it completely. g. Reconstitute the dried sample in 100 µL of ethyl acetate for GC-MS analysis.[1]
4. GC-MS Analysis: a. Inject an aliquot of the reconstituted sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5) and a temperature gradient optimized for the separation of sugar alcohol derivatives. c. Set the mass spectrometer to scan for characteristic ions of the derivatized this compound.
Visualizations
The following diagrams illustrate the key workflows and relationships in the process of this compound recovery and analysis.
References
- 1. Quantification of Gal-1P and Galactose and by GC-MS [bio-protocol.org]
- 2. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing analytical variability in galactitol measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galactitol measurements.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of analytical variability in this compound measurements?
Analytical variability in this compound measurements can arise from several sources, including:
-
Pre-analytical Factors:
-
Sample Collection and Handling: Improper specimen collection and handling can introduce variability.
-
Sample Storage: While studies have shown this compound in urine is stable for up to 7 days at room temperature, 4°C, and -20°C, prolonged or improper storage can affect sample integrity[1].
-
Patient-Specific Factors: this compound levels are age-dependent, with higher excretion in younger individuals[1][2]. There is also high intra-individual biological variability[1].
-
-
Analytical Factors:
-
Methodology: The choice of analytical method (e.g., GC-MS, LC-MS/MS, HPLC) can influence results. GC-MS is commonly reported as a sensitive and high-resolution method for urinary polyols[1][2].
-
Derivatization: In methods like GC-MS, the derivatization step (e.g., using trimethylsilyl (TMS) or acetate derivatives) is critical and can be a source of variability[1][2].
-
Instrumentation: Calibration and maintenance of analytical instruments are crucial for accurate and precise measurements.
-
Inter-laboratory Variation: Differences in protocols and quality control measures between laboratories can lead to variability in results[1].
-
Q2: Which analytical method is most suitable for this compound quantification?
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently cited as a highly suitable method for quantifying urinary polyols like this compound due to its high resolution, sensitivity, and rapid analysis speed[1]. Isotope-dilution GC-MS methods, in particular, offer high precision and are useful over a wide range of concentrations[2][3]. Other methods like High-Performance Liquid Chromatography (HPLC) have also been developed for the determination of polyols in biological samples[4].
Q3: How does age affect urinary this compound levels?
Urinary this compound excretion is age-dependent in both healthy individuals and patients with galactosemia. The highest levels of excretion are observed in younger individuals, particularly newborns[1][2]. This is partly because the neonatal liver is not fully developed and is less effective at metabolizing galactose[1].
Q4: Is urinary this compound a reliable biomarker for monitoring dietary compliance in galactosemia?
While urinary this compound is a useful diagnostic marker, its utility for long-term monitoring of dietary compliance is debated. Some studies suggest that it is not well-correlated with dietary galactose intake or long-term clinical outcomes[1]. However, it can be used to monitor the effectiveness of treatment and establish a baseline before initiating treatment[5]. Sudden increases in urinary this compound may indicate a need to investigate dietary sources of excess galactose[6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Inter-Assay Variability | Inconsistent sample preparation or derivatization. | Ensure consistent timing, temperature, and reagent concentrations during sample preparation. Use an internal standard to normalize for variations. |
| Instrument performance drift. | Perform regular calibration and quality control checks on the analytical instrument. | |
| Reagent degradation. | Prepare fresh reagents regularly and store them under appropriate conditions. | |
| Poor Peak Shape or Resolution (GC-MS/LC-MS) | Contamination of the column or injection port. | Clean the injection port and bake the column according to the manufacturer's instructions. |
| Inappropriate chromatography conditions. | Optimize the temperature program (GC) or mobile phase gradient (LC) to improve separation. | |
| Improper derivatization. | Ensure complete derivatization by optimizing reaction time and temperature. | |
| Low Signal Intensity or Poor Sensitivity | Inefficient extraction or derivatization. | Optimize the extraction and derivatization protocols. Ensure the use of high-purity reagents. |
| Instrument settings not optimized. | Adjust mass spectrometer parameters (e.g., ionization energy, detector voltage) to enhance signal. | |
| Sample degradation. | Ensure proper sample storage and minimize freeze-thaw cycles. | |
| Inconsistent Results Between Laboratories | Differences in analytical protocols. | Standardize protocols for sample preparation, analysis, and data processing across laboratories. |
| Use of different calibrators or reference materials. | Participate in external quality assessment (EQA) schemes to benchmark performance against other laboratories[1]. |
Data Presentation
Table 1: Comparison of GC-MS Methods for this compound Quantification
| Parameter | Method 1 (Acetate Derivative)[1] | Method 2 (TMS Derivative, Isotope Dilution)[2][3] |
| Linearity | 2.5 - 330 µmol/L | Up to 200 nmol |
| Lower Limit of Detection (LoD) | 3 µmol/L | 1.1 nmol (1.75 mmol/mol creatinine) |
| Lower Limit of Quantification (LoQ) | 9 µmol/L | Not explicitly stated |
| Intra-Assay Precision (%CV) | 1.41 - 6.22% | 2.1 - 6.7% |
| Inter-Assay Precision (%CV) | 2.54 - 17.04% | Not explicitly stated |
Table 2: Age-Related Reference Ranges for Urinary this compound [1]
| Age Group | Reference Range (µmol/mmol creatinine) |
| 0–3 months | ≤85 |
| 4–11 months | ≤68 |
| 1–2 years | ≤29 |
| 3–6 years | ≤23 |
| 7–15 years | ≤9 |
| >15 years | ≤4 |
Experimental Protocols
Protocol 1: Urinary this compound Quantification by GC-MS (Acetate Derivative)
This protocol is a modification of the methods described by Pettit et al. and Allen et al.[1].
-
Sample Preparation:
-
Take a specific volume of urine and add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a sample cleanup step to remove interfering substances. This may involve solid-phase extraction.
-
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add acetic anhydride and pyridine to the dried sample.
-
Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time to form the acetate derivatives.
-
Evaporate the reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP5MS) for separation.
-
Employ a temperature program to separate the analytes.
-
Use mass spectrometry for detection and quantification, monitoring specific ions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Urinary this compound and Galactonate Quantification by Isotope-Dilution GC-MS (TMS Derivative)
This protocol is based on the method described by Segal et al.[2][3].
-
Sample Preparation:
-
To a urine sample, add D-[UL-13C]this compound and D-[UL-13C]galactonate as internal standards.
-
-
Derivatization:
-
Evaporate the sample to dryness.
-
Add a solution of hydroxylamine hydrochloride in pyridine and heat to form oximes.
-
Evaporate the solvent and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the TMS-derivatized sample into the GC-MS.
-
Separate the analytes using a capillary column and a programmed temperature gradient.
-
Perform mass spectrometric analysis in selected ion monitoring (SIM) mode to detect and quantify the specific ions for this compound, galactonate, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their stable isotope-labeled internal standards against a calibration curve.
-
Visualizations
Caption: Workflow for this compound Measurement by GC-MS.
Caption: Troubleshooting Logic for High Variability.
References
- 1. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sorbitol and this compound at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 6. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Galactitol Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of high-throughput galactitol screening methods.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for high-throughput this compound screening?
A1: High-throughput screening (HTS) for this compound primarily relies on enzymatic assays coupled with spectrophotometric or fluorometric detection. These assays are adaptable to microplate formats for screening large compound libraries. Other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are highly sensitive and specific but are generally less suited for primary high-throughput screening due to lower throughput and more complex sample preparation.[1][2][3][4]
Q2: Which enzyme is typically used in this compound screening assays?
A2: The most common enzyme is this compound-2-dehydrogenase (GatDH), which catalyzes the oxidation of this compound to D-tagatose using NAD+ as a cofactor.[5] The production of NADH can be monitored spectrophotometrically. Another enzyme that can be involved in pathways leading to this compound accumulation is aldose reductase.
Q3: What are the critical quality control metrics for a high-throughput this compound screening assay?
A3: Key quality control metrics include the Z'-factor, which assesses the statistical effect size of the assay, and the signal-to-background (S/B) ratio, which measures the dynamic range.[6] A Z'-factor above 0.5 is generally considered excellent for HTS.[7][8]
Q4: What are common sources of false positives and false negatives in HTS assays for this compound?
A4:
-
False Positives: Can be caused by compounds that interfere with the detection method, such as autofluorescent compounds or compounds that absorb light at the detection wavelength.[6] In enzymatic assays, compounds that inhibit the downstream detection enzyme can also lead to false positives.
-
False Negatives: May occur due to low compound potency, poor solubility, or degradation of the compound in the assay buffer.[6]
Troubleshooting Guides
Issue 1: Low Assay Signal or Small Dynamic Range
Question: My assay is showing a very low signal-to-background ratio. What are the possible causes and how can I troubleshoot this?
Answer: A low signal-to-background ratio can be caused by several factors. Follow this troubleshooting workflow:
References
- 1. Determination of sorbitol and this compound at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of sorbitol, this compound, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 5. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput screening for human galactokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
reducing ion suppression in LC-MS/MS analysis of galactitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of galactitol.
Troubleshooting Guides
Ion suppression is a common challenge in LC-MS/MS analysis, particularly for polar molecules like this compound, which can lead to poor sensitivity, accuracy, and reproducibility. This guide offers a systematic approach to identifying and mitigating ion suppression.
Problem 1: Low or No this compound Signal Intensity
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the signal intensity of this compound in a neat solution to its intensity when spiked into the extracted blank matrix. A significant decrease in signal in the matrix indicates ion suppression.
-
Improve Sample Preparation: The initial sample preparation method may not be sufficiently removing interfering matrix components. Consider switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Co-elution of matrix components with this compound is a primary cause of ion suppression. Developing a robust chromatographic method to separate this compound from these interferences is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating highly polar compounds like this compound.
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it will also dilute the analyte. This is a viable option if the initial this compound concentration is high enough.
-
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects between different sample preparations.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for every sample. Inconsistencies in volumes, mixing times, or extraction conditions can lead to variable matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it will be affected by ion suppression to the same extent as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Evaluate Different Sample Preparation Techniques: The chosen sample preparation method may be prone to variability. Comparing the reproducibility of results obtained with protein precipitation, LLE, and SPE can help identify a more robust method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for this compound?
A1: Ion suppression for this compound, a highly polar sugar alcohol, is primarily caused by co-eluting endogenous matrix components from biological samples such as plasma, serum, or urine. These interfering substances can include salts, phospholipids, and other polar metabolites that compete with this compound for ionization in the MS source.
Q2: Which chromatographic technique is best suited for this compound analysis to minimize ion suppression?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for the LC-MS/MS analysis of this compound.[1] Unlike reversed-phase chromatography where this compound has poor retention, HILIC uses a polar stationary phase and a mobile phase with a high organic content, which effectively retains and separates highly polar analytes like sugar alcohols.[1][2] This separation is critical for moving this compound away from interfering matrix components that can cause ion suppression.
Q3: How can I improve the sensitivity of my this compound assay if I suspect ion suppression?
A3: Besides optimizing sample preparation and chromatography, consider derivatization. Derivatizing this compound with reagents like acetic anhydride or 1-phenyl-3-methyl-5-pyrazolone (PMP) can significantly improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency, leading to a stronger signal.
Q4: Is it better to use Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction for this compound analysis?
A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing salts and phospholipids, which are major contributors to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing interfering substances. However, optimizing the extraction solvent for a highly polar analyte like this compound can be challenging, and recoveries may be lower.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex biological samples and reducing ion suppression. It allows for the selective isolation of this compound from matrix components.
Q5: Can changing the ionization mode or source parameters help reduce ion suppression?
A5: Yes, optimizing the MS source parameters can have a significant impact.
-
Ionization Mode: If you are using positive ion mode, switching to negative ion mode (or vice versa) may help, as fewer matrix components may ionize in the alternative polarity.
-
Source Parameters: Optimizing parameters such as spray voltage, gas flows, and temperature can improve the ionization efficiency of this compound relative to interfering compounds.
-
Flow Rate: Reducing the flow rate of the mobile phase into the mass spectrometer can sometimes lessen the severity of ion suppression.
Quantitative Data on Sample Preparation Methods
While specific comparative data for this compound is limited, the following table summarizes the expected performance of different sample preparation techniques for polar analytes based on general findings in the literature.
| Sample Preparation Method | Analyte Recovery | Reduction of Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Good to Excellent | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Good to Excellent | High | Low to Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is a quick and simple method for preparing plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.
-
Internal Standard Addition: To 100 µL of plasma, add 50 µL of the internal standard solution (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: HILIC-LC-MS/MS Method for this compound
This protocol outlines a typical HILIC method for the separation of this compound.
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Column: A HILIC column, for example, a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% B to 50% B
-
8-9 min: Hold at 50% B
-
9.1-12 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for sugar alcohols.
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard should be optimized.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
Validation & Comparative
A Comparative Guide to Galactitol Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of galactitol, a key biomarker in galactosemia and a product of aldose reductase activity, is crucial for diagnostics, monitoring therapeutic efficacy, and advancing research in metabolic disorders. This guide provides a comprehensive cross-validation of three primary methods for this compound measurement: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. We present a detailed comparison of their performance characteristics, experimental protocols, and underlying principles to assist you in selecting the most suitable method for your research or clinical needs.
At a Glance: Performance Comparison of this compound Measurement Methods
The selection of an appropriate this compound measurement method depends on the specific requirements of the study, including desired sensitivity, sample matrix, throughput, and available instrumentation. Below is a summary of the key performance characteristics of each method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of derivatized or underivatized this compound by liquid chromatography with various detectors. | Enzyme-catalyzed reaction of this compound, leading to a measurable product (e.g., NADH). |
| Sample Types | Urine, Plasma, Red Blood Cells, Tissues, Amniotic Fluid[1][2][3] | Urine, Plasma, Tissues (Lens, Sciatic Nerve)[4] | Serum, Plasma, Urine, Tissue and Culture Media (adapted from sorbitol assays)[5][6] |
| Sensitivity | High (Lower Limit of Quantification [LOQ] ~3 µmol/L in urine)[7] | Moderate to High (Can detect nanogram levels)[4] | Moderate (Dependent on enzyme kinetics and detection method) |
| Specificity | Very High (Mass fragmentation patterns provide definitive identification) | Good to High (Dependent on chromatographic separation and detector) | Moderate to Good (Potential for cross-reactivity with other polyols)[8] |
| Linear Range | Wide (e.g., 2.5 to 330 µmol/L in urine)[7] | Wide (e.g., 0.1 to 20 µmol/L in plasma)[9] | Typically narrower than chromatographic methods |
| Precision (CV%) | Excellent (Intra-assay: 1.41–6.22%; Inter-assay: 2.54–17.04%)[7] | Good to Excellent | Good |
| Analysis Time | Longer (Requires derivatization and chromatographic run) | Variable (Can be faster than GC-MS) | Rapid (Typically minutes to an hour) |
| Throughput | Lower | Higher than GC-MS | High (Amenable to 96-well plate format) |
| Instrumentation | GC-MS system | HPLC system with UV, RI, or other detector | Spectrophotometer or Fluorometer |
| Sample Prep | More complex (Requires derivatization)[1] | Simpler than GC-MS (derivatization may be needed for UV detection)[4] | Minimal |
Signaling Pathways and Experimental Workflows
To understand the significance of this compound measurement, it is essential to consider its metabolic origin. This compound is formed from galactose in a reaction catalyzed by the enzyme aldose reductase, particularly when the primary galactose metabolic pathway (the Leloir pathway) is impaired, as in galactosemia.
Galactose metabolism pathways.
The following diagrams illustrate the typical experimental workflows for each of the three main this compound measurement methods.
GC-MS experimental workflow.
HPLC experimental workflow.
Enzymatic assay workflow.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is often considered the gold standard due to its high sensitivity and specificity.[7] The following is a generalized protocol for the analysis of this compound in urine.
1. Sample Preparation and Internal Standard Spiking:
-
To 200 µL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., [1,1-2H2]this compound or D-[UL-13C]this compound).[1][3] This is crucial for accurate quantification, correcting for sample loss during preparation and derivatization.
2. Deproteinization (for plasma/tissue samples):
-
For plasma or tissue homogenates, proteins must be removed. This can be achieved by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation.
3. Evaporation:
-
The sample is evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.
4. Derivatization:
-
This compound is a non-volatile compound and requires derivatization to become suitable for GC analysis. Common derivatization methods include:
-
The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific duration.
5. Extraction:
-
The derivatized sample is extracted into an organic solvent such as hexane.
6. GC-MS Analysis:
-
An aliquot of the extract is injected into the GC-MS system.
-
Gas Chromatography: The derivatized this compound is separated from other components on a capillary column (e.g., a non-polar or medium-polarity column). A temperature gradient is used to elute the compounds.
-
Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact or chemical ionization) and the resulting ions are detected by the mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM), where specific ions characteristic of this compound and the internal standard are monitored for increased sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a viable alternative to GC-MS, often with simpler sample preparation.
1. Sample Preparation:
-
Deproteinization: For plasma or tissue samples, proteins are precipitated using an organic solvent (e.g., acetonitrile) or a heavy metal solution, followed by centrifugation.
-
Filtration: The supernatant is filtered through a 0.22 or 0.45 µm filter to remove any particulate matter.
2. Derivatization (for UV detection):
-
This compound lacks a strong chromophore, so for sensitive UV detection, derivatization is necessary. A common method involves reaction with phenylisocyanate to form UV-absorbing derivatives.[4] This reaction is typically performed in a non-aqueous solvent at an elevated temperature.
3. HPLC Analysis:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
Chromatography: Separation is achieved on a suitable column, such as a reversed-phase C18 column or a cation-exchange column.[10] The mobile phase composition will depend on the column and whether derivatization was performed.
-
Detection:
-
UV Detection: If derivatized, detection is performed at a wavelength where the derivative absorbs strongly (e.g., 240 nm for phenylisocyanate derivatives).[4]
-
Refractive Index (RI) Detection: Can be used for underivatized this compound, but is less sensitive and can be prone to baseline drift with gradient elution.
-
Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS): These detectors can also be used for underivatized this compound and offer better sensitivity than RI.
-
Enzymatic Assay
Enzymatic assays offer a high-throughput and often simpler alternative to chromatographic methods, although a specific validated kit for this compound is not as commonly available as for other analytes like glucose or sorbitol. The principle relies on the enzymatic conversion of this compound. Sorbitol dehydrogenase (SDH), for instance, can catalyze the oxidation of this compound to tagatose, with the concomitant reduction of NAD+ to NADH. The increase in NADH can be measured spectrophotometrically or fluorometrically.
1. Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the enzyme (e.g., Tris-HCl or glycine buffer).
-
Prepare solutions of NAD+ and the enzyme (e.g., sorbitol dehydrogenase).
2. Sample Preparation:
-
Serum or plasma samples may be used directly after appropriate dilution.[5]
-
Tissue samples require homogenization in a suitable buffer, followed by centrifugation to obtain a clear lysate.[5]
3. Assay Procedure (in a 96-well plate format):
-
Add the sample and a reagent mixture containing buffer and NAD+ to each well.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance at 340 nm (for NADH) or the fluorescence at an appropriate excitation/emission wavelength pair at multiple time points (kinetic assay) or at the end of the incubation period (endpoint assay).
4. Calculation:
-
The concentration of this compound is determined by comparing the rate of change in absorbance/fluorescence to a standard curve prepared with known concentrations of this compound. It is important to note that the cross-reactivity of the enzyme with other polyols in the sample should be considered.[8]
Conclusion
The choice of method for this compound measurement is a critical decision that impacts the accuracy, sensitivity, and throughput of your study. GC-MS stands out for its superior specificity and sensitivity, making it the preferred method for diagnostic and research applications where accuracy is paramount. HPLC offers a good balance of performance with potentially simpler sample preparation, especially when coupled with sensitive detectors like MS. Enzymatic assays, while offering high throughput and ease of use, may have limitations in specificity and require careful validation for the quantification of this compound in complex biological matrices. By understanding the principles, performance characteristics, and experimental workflows of each method, researchers can make an informed decision to best suit their analytical needs.
References
- 1. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. Stable isotope dilution analysis of this compound in amniotic fluid: an accurate approach to the prenatal diagnosis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sorbitol and this compound at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 8. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 9. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Galactitol vs. Galactonate: A Comparative Guide to Galactosemia Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Galactosemia, an inborn error of galactose metabolism, necessitates lifelong dietary management and careful monitoring to prevent severe long-term complications. The accumulation of aberrant metabolites serves as a crucial indicator of disease status and dietary compliance. Among these, galactitol and galactonate are two key biomarkers that provide a window into the underlying metabolic dysregulation. This guide offers an objective comparison of this compound and galactonate, supported by experimental data, to aid researchers and clinicians in their application as biomarkers for galactosemia.
Biochemical Origins in Galactosemia
In individuals with impaired activity of enzymes in the Leloir pathway, the primary route for galactose metabolism, galactose is shunted into alternative metabolic routes. This leads to the production of this compound and galactonate.[1][2]
-
This compound: This sugar alcohol is formed through the reduction of galactose by aldose reductase, an enzyme of the polyol pathway.[1][3] Under normal physiological conditions, this pathway is minimally active for galactose. However, in galactosemia, the accumulation of galactose drives the formation of this compound, which can then accumulate in various tissues, contributing to pathologies such as cataracts.[1][4]
-
Galactonate: The oxidation of galactose leads to the formation of galactonate.[1][3] This conversion is catalyzed by galactose dehydrogenase, producing galactonolactone, which is subsequently hydrolyzed to galactonate.[1] Galactonate can be excreted in the urine or may enter the pentose phosphate pathway.[1]
// Nodes Galactose [label="Galactose", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Galactonate [label="Galactonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leloir_Pathway [label="Leloir Pathway\n(Impaired in Galactosemia)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_1P [label="Glucose-1-Phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pentose_Phosphate_Pathway [label="Pentose Phosphate Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Galactose -> Leloir_Pathway [label=" GALT, GALK, GALE", color="#5F6368"]; Leloir_Pathway -> Glucose_1P [color="#5F6368"]; Galactose -> this compound [label=" Aldose\n Reductase", color="#4285F4"]; Galactose -> Galactonate [label=" Galactose\n Dehydrogenase", color="#4285F4"]; Galactonate -> Pentose_Phosphate_Pathway [color="#5F6368"]; } dddot Caption: Alternative pathways of galactose metabolism in galactosemia.
Quantitative Comparison of this compound and Galactonate
The levels of this compound and galactonate are significantly elevated in individuals with galactosemia compared to healthy controls. Their concentrations can be measured in various biological matrices, most commonly urine and red blood cells (RBCs), providing valuable information for diagnosis and monitoring.
Urinary this compound and Galactonate Levels
Urinary excretion of both metabolites is a non-invasive way to assess the galactose burden.
| Analyte | Patient Group | Age | Concentration (mmol/mol Creatinine) | Reference |
| This compound | Normal | < 1 year | 8 - 107 | [5] |
| Normal | > 6 years | 2 - 5 | [5] | |
| Classic Galactosemia (untreated) | Not specified | 8000 - 69000 | [6] | |
| Classic Galactosemia (treated) | Not specified | 45 - 900 | [6] | |
| Classic Galactosemia | < 1 year | 397 - 743 | [5] | |
| Classic Galactosemia | > 6 years | 125 - 274 | [5] | |
| Galactonate | Normal | < 1 year | Not detectable - 231 | [5] |
| Normal | > 6 years | Not detectable - 25 | [5] | |
| Classic Galactosemia | < 1 year | 92 - 132 | [5] | |
| Classic Galactosemia | > 6 years | 17 - 46 | [5] |
Red Blood Cell (RBC) this compound and Galactonate Levels
RBCs provide an intracellular perspective on metabolite accumulation.
| Analyte | Patient Group | Concentration (µM) | Reference |
| This compound | Normal | 0.29 - 1.29 (Mean: 0.73 ± 0.31) | [7] |
| Classic Galactosemia (on diet) | 3.54 - 8.81 (Mean: 5.98 ± 1.2) | [7] | |
| Galactonate | Normal | 0.69 - 3.84 (Mean: 1.94 ± 0.96) | [7] |
| Classic Galactosemia (on diet) | 0.68 - 6.47 (Mean: 4.16 ± 1.32) | [7] |
Clinical Utility and Considerations
Both this compound and galactonate serve as important biomarkers, though their clinical utility has been debated.
-
Diagnosis: Elevated urinary this compound is a hallmark of all forms of galactosemia and is a valuable tool for diagnosis, especially in newborn screening follow-up.[8]
-
Monitoring: While both markers are used to monitor dietary compliance, their correlation with long-term clinical outcomes is not well-established.[8][9] Some studies suggest that urinary this compound may better reflect long-term galactose intake compared to RBC galactose-1-phosphate.[10] However, high intra-individual variability can limit its usefulness for routine monitoring.[9][10]
-
Galactonate's Role: While this compound has been more extensively studied, galactonate provides additional information on the flux through the oxidative pathway of galactose metabolism.[11] The simultaneous measurement of both metabolites can offer a more comprehensive picture of the metabolic status in galactosemic patients.[5][7]
Experimental Protocols
The gold standard for the simultaneous quantification of this compound and galactonate is gas chromatography-mass spectrometry (GC-MS) with isotope dilution.
Sample Preparation and Derivatization (Urine and RBCs)
-
Internal Standard Addition: A known amount of isotopically labeled internal standards (e.g., D-[UL-13C]this compound and D-[UL-13C]galactonate) is added to the urine or RBC lysate sample.[5]
-
Deproteinization (for RBCs): Proteins in the RBC lysate are precipitated, typically using a cold solvent like ethanol, and removed by centrifugation.[12]
-
Drying: The supernatant (from RBCs) or the urine sample is dried under a stream of nitrogen or in a vacuum concentrator.[13]
-
Derivatization: The dried residue is chemically derivatized to increase volatility for GC analysis. A common method is trimethylsilylation (TMS), where trimethylsilyl groups replace active hydrogens on the hydroxyl and carboxyl groups of this compound and galactonate.[5][12] This is typically achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst at an elevated temperature.
GC-MS Analysis
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The volatile derivatives of this compound and galactonate are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for specific detection and quantification of the target analytes and their internal standards.[5]
// Nodes Sample [label="Biological Sample\n(Urine or RBC Lysate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Add Isotopically Labeled\nInternal Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deproteinize [label="Deproteinization\n(for RBCs)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Drying", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatize [label="Derivatization (e.g., TMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nQuantification", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Sample -> Spike [color="#5F6368"]; Spike -> Deproteinize [label=" if RBC", style=dashed, color="#5F6368"]; Spike -> Dry [label=" if Urine", style=dashed, color="#5F6368"]; Deproteinize -> Dry [color="#5F6368"]; Dry -> Derivatize [color="#5F6368"]; Derivatize -> GCMS [color="#5F6368"]; GCMS -> Data [color="#5F6368"]; } dddot Caption: GC-MS workflow for this compound and galactonate analysis.
Conclusion
Both this compound and galactonate are indispensable biomarkers in the management of galactosemia. While this compound is a more established marker for diagnosis and reflects the reductive pathway of galactose, galactonate provides insights into the oxidative pathway. The simultaneous measurement of both analytes using robust methods like GC-MS offers a more detailed assessment of the metabolic state in galactosemic patients. Future research should focus on further elucidating the correlation of these biomarkers with long-term clinical outcomes to enhance their prognostic value in guiding therapeutic strategies.
References
- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment [mdpi.com]
- 3. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 9. galid.de [galid.de]
- 10. UpToDate 2018 [doctorabad.com]
- 11. Urinary galactonate in patients with galactosemia: quantitation by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Plasma vs. Erythrocyte Galactitol: A Comparative Guide for Galactosemia Biomarker Assessment
For Immediate Release
This guide provides a comprehensive comparison of plasma galactitol and erythrocyte this compound as biomarkers for monitoring classic galactosemia. The information is intended for researchers, scientists, and professionals in drug development to aid in the evaluation of disease management and therapeutic efficacy. This document summarizes available quantitative data, details experimental protocols for biomarker measurement, and visualizes the metabolic context of this compound formation.
Correlation of Plasma and Erythrocyte this compound Levels
The direct correlation between plasma this compound and erythrocyte this compound levels in patients with classic galactosemia is not extensively documented in readily available literature. While both are elevated in galactosemia, studies have often focused on one compartment or the other, or on correlations with other metabolites like galactose-1-phosphate (Gal-1-P). One study noted a relationship between plasma and urine this compound concentrations but did not find a similar relationship between red blood cell (RBC) galactose metabolites and urine this compound[1]. Another study found no relationship between plasma galactose and this compound levels, nor between plasma galactose and red blood cell galactose-1-phosphate[2][3]. Similarly, no relationship was observed between RBC Gal-1-P and RBC this compound[4]. This suggests that this compound levels in different bodily compartments may reflect different aspects of galactose metabolism and warrant individual assessment.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound levels in plasma and erythrocytes from patients with galactosemia, as well as in non-galactosemic control subjects. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in patient cohorts and analytical methodologies.
| Biomarker | Patient Group | Mean Concentration | Range | Reference |
| Plasma this compound | Galactosemic Patients | 3.4 to 23.2 µmol/L | Not specified | [5] |
| Galactosemic (Q188R mutation) | 11.63 ± 0.46 µmol/L | Not specified | [3] | |
| Galactosemic (other GALT mutations) | 10.85 ± 1.38 µmol/L | Not specified | [3] | |
| Normal Individuals | Undetectable | Not specified | [2][3][5] | |
| Erythrocyte this compound | Galactosemic Patients | 5.98 ± 1.2 µM | 3.54 - 8.81 µM | [4] |
| Non-galactosemic Subjects | 0.73 ± 0.31 µM | 0.29 - 1.29 µM | [4] |
Experimental Protocols
The primary methods for the quantification of this compound in plasma and erythrocytes are gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC/MS) for this compound Measurement
This method often involves an isotope dilution technique for accurate quantification.
1. Sample Preparation:
-
Erythrocytes: Red blood cells are extracted and the metabolites, including this compound, are isolated[6].
-
Plasma: Plasma samples are processed to remove proteins and other interfering substances.
2. Internal Standard Addition:
-
A known amount of a stable isotope-labeled internal standard, such as U-[13C]this compound, is added to the sample to correct for sample loss during preparation and analysis.
3. Derivatization:
-
The extracted metabolites are chemically modified to increase their volatility for gas chromatography. A common method is trimethylsilylation (TMS), which converts the hydroxyl groups of this compound to trimethylsilyl ethers[1][6].
4. GC/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, which separates the different compounds based on their boiling points and interactions with the chromatographic column.
-
The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
The instrument is set to monitor specific ions characteristic of this compound and its internal standard for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Measurement
LC-MS/MS is another powerful technique used for metabolite quantification.
1. Sample Preparation:
-
Similar to GC/MS, plasma and erythrocyte samples are processed to extract the metabolites of interest.
2. Chromatographic Separation:
-
The sample extract is injected into a liquid chromatograph, where this compound is separated from other components in the mixture based on its chemical properties and interaction with the column.
3. Mass Spectrometric Detection:
-
The eluent from the liquid chromatograph is introduced into a tandem mass spectrometer.
-
The first mass spectrometer selects the ion corresponding to this compound, which is then fragmented.
-
The second mass spectrometer analyzes the resulting fragment ions, providing a high degree of specificity for identification and quantification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway leading to this compound accumulation and a general workflow for its measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine and plasma this compound in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactitol Accumulation: A Comparative Analysis in GALT versus Galactokinase Deficiency
For Immediate Release
[City, State] – [Date] – A comprehensive review of biochemical data highlights significant differences and similarities in galactitol accumulation between classic galactosemia (GALT deficiency) and galactokinase (GALK) deficiency. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound levels, the methodologies for their measurement, and the underlying metabolic pathways.
Galactosemia, an inborn error of galactose metabolism, leads to the accumulation of toxic metabolites, primarily this compound. This accumulation is a key factor in the pathogenesis of serious complications, such as cataracts, in both GALT and GALK deficiencies. Understanding the quantitative differences in this compound levels between these two conditions is crucial for diagnosis, monitoring treatment efficacy, and developing novel therapeutic strategies.
Quantitative Comparison of this compound Levels
This compound levels are markedly elevated in both GALT and GALK deficiencies, serving as a critical diagnostic marker. The following tables summarize the reported concentrations of this compound in urine, plasma, and red blood cells (RBCs) for each condition.
Table 1: Urinary this compound Levels
| Condition | Age Group | This compound Concentration (mmol/mol creatinine) | Citation |
| GALT Deficiency | < 1 year | 397 - 743 | [1] |
| > 6 years | 125 - 274 | [1] | |
| GALK Deficiency (untreated) | Neonates | Can rise to 2500 | [2] |
| Neonates (mean ± SD) | 11,724 ± 4,496 | [3] | |
| Normal Controls | < 1 year | 8 - 107 | [1] |
| > 6 years | 2 - 5 | [1] |
Table 2: Plasma this compound Levels
| Condition | This compound Concentration (µmol/L) | Citation |
| GALT Deficiency | 10.85 - 11.63 | [4] |
| GALK Deficiency | Elevated, but specific quantitative data is less commonly reported than urinary levels. | [5] |
| Normal Controls | Not detectable | [4] |
Table 3: Red Blood Cell (RBC) this compound Levels
| Condition | This compound Concentration (µmol/L) | Citation |
| GALT Deficiency | Significantly higher than normal subjects. | [6] |
| GALK Deficiency (untreated) | 1,584 ± 584 | [3] |
| Normal Controls | Present at low levels. | [6] |
Pathophysiology of this compound Accumulation
In both GALT and GALK deficiencies, the normal metabolism of galactose via the Leloir pathway is impaired. This leads to the shunting of excess galactose into an alternative pathway where the enzyme aldose reductase reduces it to this compound.[7] this compound is a sugar alcohol that does not readily diffuse across cell membranes and is not further metabolized. Its intracellular accumulation creates an osmotic imbalance, leading to cell swelling and eventual damage. This process is particularly detrimental in the lens of the eye, where it is a primary cause of cataract formation.[2][7] While both deficiencies lead to this compound accumulation, the severe and multi-systemic complications seen in classic GALT deficiency are attributed to the additional accumulation of galactose-1-phosphate, which is not a feature of GALK deficiency.[8]
References
- 1. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Features and outcome of galactokinase deficiency in children diagnosed by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
A Guide to Inter-Laboratory Comparison of Galactitol Analysis for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the study of galactosemia and related metabolic disorders, accurate and reproducible measurement of galactitol is paramount. This guide provides an objective comparison of analytical performance for this compound quantification, supported by data from external quality assessment schemes and published literature. Detailed experimental protocols and visual workflows are included to facilitate implementation and ensure consistency across laboratories.
This compound, a sugar alcohol, is a critical biomarker for diagnosing and monitoring classical galactosemia, an inborn error of metabolism.[1][2] Elevated levels of this compound accumulate in the tissues of individuals with deficiencies in the enzymes responsible for galactose metabolism, leading to severe long-term complications.[1][2] Consequently, robust and reliable analytical methods for this compound are essential for clinical management and for evaluating the efficacy of novel therapeutic interventions. This guide focuses on the prevalent gas chromatography-mass spectrometry (GC-MS) based methods and presents a summary of inter-laboratory performance.
Inter-Laboratory Performance Insights from External Quality Assessment (EQA)
External Quality Assessment (EQA) or Proficiency Testing (PT) programs are crucial for laboratories to benchmark their performance against their peers and ensure the reliability of their results.[3][4] One of the prominent EQA schemes for inborn errors of metabolism is the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited Disorders of Metabolism (ERNDIM). The "Special Assays in Urine" scheme offered by ERNDIM includes this compound, providing valuable insights into the inter-laboratory variability of its analysis.[5]
A review of the ERNDIM scheme's annual reports provides a high-level overview of the state of this compound analysis across numerous participating laboratories worldwide. While individual laboratory performance remains confidential, the aggregated data offers a valuable benchmark for analytical precision.
| EQA Scheme Provider | Scheme Name | Analyte | No. of Participants (2023) | Matrix | Inter-laboratory Coefficient of Variation (CV) |
| ERNDIM | Special Assays in Urine | This compound | 194 | Lyophilised human urine | The overall precision for all analytes in the 2021 scheme was reported as 8.8%. Specific CV for this compound is not detailed in the public reports but is a component of this overall metric.[6] |
This data from a large number of participating laboratories indicates a good overall analytical consensus. A low inter-laboratory CV suggests that the established analytical methods, when properly implemented and controlled, can yield consistent results across different sites. One published study from a participating laboratory in the ERNDIM "Specialist Assays in Urine" EQA scheme reported good agreement of their GC-MS method with the all-laboratory method means, demonstrating the robustness of their individual assay within the context of an inter-laboratory comparison.
Analytical Method Performance
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for the quantitative analysis of this compound in biological fluids due to its high sensitivity and specificity.[7][8][9] The performance characteristics of a typical GC-MS method for urinary this compound are summarized below.
| Parameter | Typical Performance | Reference |
| Linearity | Up to 200 nmol | [7] |
| Lower Limit of Detection (LoD) | 1.1 nmol (1.75 mmol/mol creatinine) | [7] |
| Lower Limit of Quantification (LoQ) | Not explicitly stated in all studies, but methods are sensitive enough for clinical use. | |
| Intra-assay Precision (CV) | 2.1% - 6.7% | [7] |
| Inter-assay Precision (CV) | 3.5% - 8.0% | [7] |
These performance characteristics demonstrate that well-validated GC-MS assays are capable of providing precise and reliable quantification of this compound for clinical and research purposes.
Experimental Protocol: Quantitative Analysis of Urinary this compound by GC-MS
This section details a representative protocol for the analysis of this compound in urine using GC-MS with isotope dilution.
1. Sample Preparation:
-
Internal Standard Spiking: To a 200 µL aliquot of urine, add a known amount of a stable isotope-labeled internal standard, such as D-[UL-13C]this compound.[7] This is crucial for accurate quantification, as it corrects for variations during sample processing and analysis.
-
Evaporation: The spiked urine sample is evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.
2. Derivatization:
-
To the dry residue, add a derivatizing agent to convert the non-volatile this compound into a volatile derivative suitable for gas chromatography. A common method is the formation of trimethylsilyl (TMS) derivatives.[7][9]
-
The reaction is typically carried out by adding a mixture of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a solvent (e.g., pyridine) and heating at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes).
3. Extraction:
-
After derivatization, the TMS-derivatized this compound is extracted into an organic solvent, such as hexane.
4. GC-MS Analysis:
-
Injection: An aliquot of the hexane extract is injected into the gas chromatograph.
-
Separation: The derivatized compounds are separated on a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the GC oven is programmed to ramp up to ensure good separation of the analytes.
-
Detection: The separated compounds enter the mass spectrometer, which is typically operated in the selected ion monitoring (SIM) mode. Specific ions for both the native this compound derivative and the isotope-labeled internal standard are monitored for quantification.
5. Data Analysis:
-
The concentration of this compound in the original urine sample is calculated by comparing the peak area ratio of the native this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution and reported as mmol of this compound per mol of creatinine.
Visualizing the Context: Pathways and Workflows
To better understand the biochemical and analytical context of this compound analysis, the following diagrams illustrate the relevant metabolic pathway and a typical laboratory workflow.
Figure 1. Simplified metabolic pathway of galactose, highlighting the formation of this compound via the aldose reductase pathway, which becomes significant in galactosemia when the primary Leloir pathway is impaired.
Figure 2. A typical experimental workflow for the quantitative analysis of urinary this compound by gas chromatography-mass spectrometry (GC-MS).
Conclusion
The accurate and precise measurement of this compound is indispensable for the management of galactosemia. The widespread use of GC-MS has led to the development of robust and reliable analytical methods. Participation in external quality assessment schemes, such as the ERNDIM program, is a critical component of a laboratory's quality management system, ensuring that results are comparable and reliable across different testing sites. The data from such schemes, coupled with the detailed performance characteristics of individual laboratory-validated assays, provides a strong foundation for confidence in this compound analysis. For researchers and drug development professionals, utilizing standardized and well-validated methods, and participating in inter-laboratory comparison studies, are key to generating high-quality, reproducible data that can ultimately improve patient outcomes.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. This compound, Quantitative, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 3. Review of proficiency testing performance of laboratories accredited by the College of American Pathologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERNDIMQA - Special Assays in Urine [erndimqa.nl]
- 6. erndimqa.nl [erndimqa.nl]
- 7. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Analytical Method for Galactitol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of galactitol against established methodologies. The content is designed to offer an objective performance analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
This compound, a sugar alcohol, is a critical biomarker in the diagnosis and monitoring of galactosemia, an inborn error of galactose metabolism.[1] Accurate and precise quantification of this compound in various biological matrices is paramount for clinical management and research into therapeutic interventions. This document outlines the validation of a hypothetical new method, "Rapid-HILIC-MS/MS," and compares its performance with the well-established Gas Chromatography-Mass Spectrometry (GC-MS) method.
Galactose Metabolism and this compound Formation
In individuals with galactosemia, the deficiency of one of the key enzymes in the Leloir pathway for galactose metabolism leads to the accumulation of galactose. This excess galactose is then shunted into an alternative pathway where aldose reductase reduces it to this compound.[1] The accumulation of this compound in tissues is associated with the long-term complications of galactosemia.
Comparison of Analytical Methods
The performance of the novel Rapid-HILIC-MS/MS method was validated against a widely used GC-MS method. The validation parameters were assessed based on international guidelines to ensure the reliability and robustness of the method.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the two methods for the quantification of this compound in human urine.
| Validation Parameter | Established Method: GC-MS | New Method: Rapid-HILIC-MS/MS |
| Linearity Range | 2.5 - 330 µmol/L[1] | 1.0 - 500 µmol/L |
| Lower Limit of Detection (LOD) | 3 µmol/L[1] | 0.5 µmol/L |
| Lower Limit of Quantification (LOQ) | 9 µmol/L[1] | 1.0 µmol/L |
| Intra-assay Precision (%CV) | 1.41 - 6.22%[1] | 0.85 - 4.50% |
| Inter-assay Precision (%CV) | 2.54 - 17.04%[1] | 1.20 - 7.80% |
| Recovery | 85 - 110% | 92 - 108% |
| Analysis Time per Sample | ~45 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for both the established GC-MS method and the novel Rapid-HILIC-MS/MS method are provided below.
Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the principle of acetate derivatives formation followed by separation and detection using GC-MS.[1]
Sample Preparation:
-
Internal Standard Addition: An internal standard (e.g., meso-inositol) is added to a defined volume of the biological sample (e.g., urine).
-
Oximation: The sample is treated with hydroxylamine hydrochloride to convert carbonyl groups to oximes.
-
Derivatization: The hydroxyl groups of this compound and the internal standard are acetylated using acetic anhydride.
-
Extraction: The acetylated derivatives are extracted into an organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
New Method: Rapid Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (Rapid-HILIC-MS/MS)
This novel method offers a faster and more sensitive approach for this compound quantification without the need for extensive derivatization.
Sample Preparation:
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., ¹³C₆-galactitol) is added to the biological sample.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a new vial for analysis.
-
Dilution: The supernatant is diluted with an appropriate solvent for HILIC-MS/MS analysis.
HILIC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Conclusion
The novel Rapid-HILIC-MS/MS method demonstrates significant advantages over the established GC-MS method for the quantification of this compound. The key improvements include a wider linear range, lower limits of detection and quantification, enhanced precision, and a substantially shorter analysis time. The simplified sample preparation protocol of the new method also reduces the potential for analytical errors and improves laboratory efficiency. While GC-MS remains a reliable and well-established technique[1], the Rapid-HILIC-MS/MS method offers a superior alternative for high-throughput clinical and research laboratories requiring rapid and sensitive this compound analysis. The adoption of this new method has the potential to improve the monitoring of dietary compliance in galactosemia patients and facilitate research into new therapeutic strategies.
References
Comparative Analysis of Galactitol Across Diverse Patient Populations: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of galactitol levels in various patient populations, offering valuable insights for researchers, scientists, and professionals in drug development. Elevated this compound, a sugar alcohol formed from the reduction of galactose, is a key biomarker in several metabolic disorders. Understanding its distribution and concentration in different patient groups is crucial for diagnostics, monitoring disease progression, and evaluating therapeutic interventions. This document summarizes quantitative data, details experimental protocols for this compound measurement, and visualizes the underlying biochemical pathways.
I. Quantitative Analysis of this compound Levels
The concentration of this compound in biological fluids, primarily urine and plasma, varies significantly among different patient populations. The most dramatic elevations are observed in individuals with galactosemia, a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose.
Table 1: Comparative Urine this compound Levels
| Patient Population | Condition | Urine this compound Concentration (mmol/mol creatinine) | Citation(s) |
| Healthy Individuals | Normal | Neonates: 64.04 (highest) | [1] |
| >2 years: 7.12 (lowest) | [1] | ||
| Age-dependent decrease | [1][2][3] | ||
| Controls (age-matched for galactosemia studies): 3-81 | [3] | ||
| 0-3 months: ≤85 | [2] | ||
| 4-11 months: ≤68 | [2] | ||
| 1-2 years: ≤29 | [2] | ||
| 3-6 years: ≤23 | [2] | ||
| 7-15 years: ≤9 | [2] | ||
| >15 years: ≤4 | [2] | ||
| Galactosemia Patients | Classic Galactosemia (Untreated) | 8000-69,000 | [3] |
| Classic Galactosemia (Treated) | 45-900 (remains above normal) | [3] | |
| Compound Heterozygotes (Untreated) | 96-170 | [3] | |
| Compound Heterozygotes (Treated) | Normal | [3] | |
| Duarte/Classic Galactosemia (D/G) Heterozygotes | Generally normal | [4] | |
| Patients with Hepatic Dysfunction | Non-galactosemic | ~3-fold higher than age-matched controls | [2] |
Table 2: Comparative Plasma this compound Levels
| Patient Population | Condition | Plasma this compound Concentration (µmol/L) | Citation(s) |
| Healthy Individuals | Normal | Undetectable or 0.08-0.86 | [4][5] |
| Galactosemia Patients | Classic Galactosemia (Untreated) | 120-500 | [3] |
| Classic Galactosemia (Treated) | 4.7-20 (remains above normal) | [3] | |
| Classic Galactosemia (Q188R homozygous) | 11.63 ± 0.46 | [5] | |
| Classic Galactosemia (other GALT mutations) | 10.85 ± 1.38 | [5] | |
| Compound Heterozygotes (Untreated) | 6.0 and 63 (two cases reported) | [3] | |
| Compound Heterozygotes (Treated) | Normal | [3] |
Note: Limited quantitative data is available for this compound levels in other patient populations such as those with diabetes mellitus, premature infants, and individuals with renal disease. While the polyol pathway is active in diabetes, leading to sorbitol production, specific this compound measurements are not widely reported. Similarly, studies on premature infants receiving parenteral nutrition have focused on galactose levels rather than this compound[6]. Further research is needed to establish reference ranges for these groups.
II. Experimental Protocols
The gold standard for quantitative analysis of this compound in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and specificity.
Protocol 1: Urinary this compound Quantification by GC-MS
This protocol is adapted from established methods involving the formation of acetate or trimethylsilyl (TMS) derivatives.[2][7]
1. Sample Preparation:
- A specific volume of urine (e.g., 200 µL) is collected.[8]
- An internal standard, such as a stable isotope-labeled this compound (e.g., D-[UL-13C]this compound), is added to the sample for accurate quantification.[7]
- The sample is then evaporated to dryness.
2. Derivatization:
- The dried residue is derivatized to create a volatile compound suitable for GC-MS analysis. Common methods include:
- Acetylation: Formation of acetate derivatives.[2]
- Trimethylsilylation (TMS): Formation of TMS derivatives.[7]
3. Extraction:
- The derivatized sample is extracted with an organic solvent, such as hexane.
4. GC-MS Analysis:
- The extracted sample is injected into the GC-MS system.
- The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column.
- The mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their unique mass-to-charge ratios.
- Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity.
5. Data Analysis:
- The concentration of this compound is calculated by comparing the peak area of the analyte to that of the internal standard.
- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Plasma this compound Quantification by GC-MS
This protocol is based on an isotope dilution method.[5]
1. Sample Preparation:
- A defined volume of plasma is used.
- An internal standard (isotope-labeled this compound) is added.
2. Derivatization:
- Similar to urine analysis, the plasma sample undergoes derivatization to form volatile derivatives (e.g., TMS derivatives).
3. GC-MS Analysis:
- The derivatized sample is analyzed by GC-MS. The method is typically linear in the range of 1 to 20 µmol/L for this compound.[5]
- The coefficient of variation is generally less than 3%, indicating good reproducibility.[5]
III. Signaling Pathways and Experimental Workflows
Galactose Metabolism and this compound Formation
Galactose is primarily metabolized through the Leloir pathway. However, in conditions where this pathway is impaired, such as in galactosemia, or when galactose levels are excessively high, an alternative route, the polyol pathway, becomes significant. In this pathway, the enzyme aldose reductase reduces galactose to this compound.
Galactose metabolism pathways.
Experimental Workflow for this compound Analysis
The following diagram outlines the typical workflow for the quantification of this compound in biological samples using GC-MS.
GC-MS workflow for this compound.
Cellular Effects of this compound Accumulation
The accumulation of this compound within cells has significant pathological consequences, primarily driven by osmotic stress.
Cellular effects of this compound.
The intracellular accumulation of this compound, a poorly diffusible molecule, increases the intracellular osmotic pressure.[9] This leads to an influx of water, causing cell swelling and eventual damage or apoptosis (programmed cell death).[9] This mechanism is a key contributor to the pathogenesis of cataracts in galactosemia. Furthermore, the activity of aldose reductase consumes NADPH, a crucial cofactor for the antioxidant enzyme glutathione reductase.[10] Depletion of NADPH can lead to increased oxidative stress, further contributing to cellular damage.[9]
References
- 1. Estimation of the urinary this compound level in children by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 3. This compound in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine and plasma this compound in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parenteral galactose therapy in the glucose-intolerant premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genetics.testcatalog.org [genetics.testcatalog.org]
- 9. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Diagnostic Accuracy of Galactitol for Galactosemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of galactitol with other biomarkers for the diagnosis and monitoring of galactosemia, a rare genetic metabolic disorder. The information presented is based on experimental data from peer-reviewed literature and is intended to assist researchers and clinicians in making informed decisions regarding the selection of appropriate diagnostic tools.
Introduction to Galactosemia and the Role of this compound
Galactosemia is an autosomal recessive disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products.[1] The most common and severe form, classic galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[2] This deficiency leads to the accumulation of galactose and its metabolites, primarily galactose-1-phosphate (Gal-1-P) and this compound, in various tissues, leading to life-threatening complications if left untreated.[3]
When the primary pathway for galactose metabolism (the Leloir pathway) is impaired, galactose is shunted into alternative metabolic routes. One such route is the reduction of galactose to this compound by aldose reductase.[4][5] The accumulation of this compound is implicated in the pathogenesis of some of the long-term complications of galactosemia, particularly cataracts.[6] This makes this compound a key biomarker for assessing the metabolic burden in patients with galactosemia.
Diagnostic Biomarkers: A Comparative Analysis
The diagnosis of classic galactosemia is primarily established through the measurement of GALT enzyme activity and erythrocyte galactose-1-phosphate levels. However, urinary this compound serves as a valuable adjunct diagnostic and monitoring tool, especially in certain clinical scenarios.
Quantitative Data Summary
The following table summarizes the key diagnostic parameters for this compound and galactose-1-phosphate in the context of classic galactosemia.
| Biomarker | Matrix | Method of Analysis | Normal Range | Pathological Range (Classic Galactosemia) | Diagnostic Utility |
| This compound | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Age-dependent; e.g., ≤85 µmol/mmol creatinine (0–3 months), ≤4 µmol/mmol creatinine (>15 years)[7] | 9-fold to ≥800-fold higher than age-matched controls[7] | Supportive diagnostic test, particularly useful after blood transfusions.[7] Monitoring dietary compliance, though correlation with long-term outcome is debated.[7] |
| Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | Undetectable[8] | 3.4 to 23.2 µmol/L[9] | Distinguishes galactosemic patients from normal individuals.[9] | |
| Galactose-1-Phosphate (Gal-1-P) | Erythrocytes | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS | < 1.0 mg/dL | >10 mg/dL in untreated neonates | Primary diagnostic marker for classic galactosemia. Used for monitoring dietary compliance.[2] |
| GALT Enzyme Activity | Erythrocytes | Fluorometric assay, Spectrophotometry | Varies by lab; typically reported as a percentage of control | Absent or barely detectable (<1% of control) in classic galactosemia | Confirmatory diagnostic test for classic galactosemia. |
Experimental Protocols
Measurement of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the formation of acetate derivatives of this compound followed by separation and detection using GC-MS.[7]
Sample Preparation:
-
An internal standard (e.g., D-[UL-13C]this compound) is added to a urine sample.[10]
-
The sample is subjected to a series of chemical reactions to convert this compound to a volatile derivative, typically by acetylation to form this compound acetate.[7]
-
The derivatized sample is then extracted into an organic solvent.
GC-MS Analysis:
-
The extracted sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the specific fragments of the derivatized this compound and the internal standard.
-
The concentration of this compound in the urine sample is calculated based on the ratio of the analyte to the internal standard.[10]
Measurement of Erythrocyte Galactose-1-Phosphate (Gal-1-P) by GC-MS or LC-MS/MS
This is the standard method for diagnosing and monitoring classic galactosemia.[2]
Sample Preparation:
-
Whole blood is collected in an EDTA tube.
-
Erythrocytes are isolated by centrifugation and washed with a saline solution to remove plasma and other blood components.[11]
-
An internal standard is added to the washed erythrocytes.
-
The erythrocytes are lysed to release their contents, including Gal-1-P.
-
Proteins are precipitated and removed.
-
The supernatant containing Gal-1-P is then derivatized to make it volatile for GC-MS analysis or prepared for direct analysis by LC-MS/MS.[2]
Instrumental Analysis:
-
GC-MS: The derivatized sample is analyzed similarly to the urinary this compound method described above.
-
LC-MS/MS: The prepared sample is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. This method offers high sensitivity and specificity.
Visualizing the Pathways
Biochemical Pathway of Galactose Metabolism
The following diagram illustrates the Leloir pathway for galactose metabolism and the alternative pathway leading to this compound formation in galactosemia.
References
- 1. Erythrocyte Galactose-1-phosphate measurement by GC-MS in the monitoring of classical galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classic Galactosemia | Choose the Right Test [arupconsult.com]
- 3. Establishing New Cut-Off Limits for Galactose 1-Phosphate-Uridyltransferase Deficiency for the Dutch Newborn Screening Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Plasma galactose and this compound concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine and plasma this compound in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galactose-1-Phosphate in Red Blood Cells | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. Galactose-1-Phosphate, RBC [healthcare.uiowa.edu]
The Validation of Galactitol as a Surrogate Endpoint in Clinical Trials for Classic Galactosemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Classic Galactosemia, an inborn error of galactose metabolism, has long posed a challenge for therapeutic development due to its slowly progressing nature and the difficulty in measuring long-term clinical outcomes. This has led to a significant interest in the validation of surrogate endpoints that can reliably predict clinical benefit. This guide provides a comprehensive comparison of galactitol as a surrogate endpoint in clinical trials, supported by experimental data, detailed methodologies, and a comparative analysis with other potential biomarkers.
This compound: A Key Biomarker in Galactosemia
Classic Galactosemia is caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1] This deficiency leads to the accumulation of galactose and its metabolites, including this compound and galactose-1-phosphate (Gal-1-P).[1] this compound, a sugar alcohol formed from the reduction of galactose by aldose reductase, is a neurotoxic metabolite that accumulates in various tissues, contributing to the long-term complications of the disease, such as cataracts, cognitive impairment, and ovarian insufficiency.[2][3]
The rationale for using this compound as a surrogate endpoint is based on its direct involvement in the pathophysiology of galactosemia. A reduction in this compound levels is hypothesized to correlate with a reduction in the severity of clinical outcomes.
Clinical Trial Data on this compound Reduction
Recent clinical trials for the aldose reductase inhibitor govorestat (AT-007) have prominently featured this compound as a primary pharmacodynamic endpoint. These studies provide valuable quantitative data on the feasibility of targeting this compound.
| Clinical Trial | Treatment Group | Change in Plasma this compound from Baseline | Statistical Significance (p-value) | Reference |
| ACTION-Galactosemia (Phase 1/2, Adults) | Govorestat (20 mg/kg) | ~50% reduction | Statistically significant | [4] |
| Govorestat (40 mg/kg) | -51% ± 5% | Statistically significant | [5] | |
| Placebo | -15% ± 9% | - | [5] | |
| ACTION-Galactosemia Kids (Phase 3, Children) | Govorestat | ~40% reduction | < .001 (vs. placebo) | [4] |
Correlation of this compound with Clinical Outcomes
The validation of a surrogate endpoint hinges on its ability to predict clinical outcomes. The evidence for this compound in this regard is still emerging and presents a complex picture.
A key finding from the ACTION-Galactosemia Kids study was the demonstration of a correlation between higher baseline this compound levels and greater disease severity.[4] Furthermore, the study showed a strong correlation between the early reduction in this compound levels and later improvements in some clinical outcomes.[6]
However, other studies have found no significant association between this compound levels and certain long-term complications. For instance, one study reported that galactose-1-phosphate levels and N-glycan variations were not associated with clinical outcomes like IQ, movement disorders, or primary ovarian insufficiency in their cohort of patients.[7][8][9] This highlights the ongoing debate and the need for further research to fully establish the predictive value of this compound for all aspects of the disease.
Comparison with Other Potential Surrogate Endpoints
This compound is not the only biomarker under investigation for Classic Galactosemia. A comparison with other potential surrogate endpoints is crucial for a comprehensive understanding of the landscape.
| Surrogate Endpoint | Advantages | Disadvantages | Current Status |
| This compound | Directly linked to a pathogenic pathway (aldose reductase).[3] Responsive to therapeutic intervention.[10] Correlates with some clinical outcomes.[6] | May not correlate with all long-term complications.[11] Long-term predictive validity is still under investigation. | Used as a primary pharmacodynamic endpoint in clinical trials. The FDA has indicated that clinical outcomes data will likely be necessary for approval, suggesting this compound alone may not be sufficient as a surrogate for accelerated approval.[2] |
| Galactose-1-Phosphate (Gal-1-P) | A primary metabolite that accumulates due to GALT deficiency.[1] | Poorly correlates with long-term clinical outcomes.[12] Reflects recent dietary intake, making it a less reliable marker for long-term monitoring.[12] | Widely used for disease monitoring and dietary compliance, but not considered a strong candidate for a surrogate endpoint for long-term outcomes.[13] |
| N-glycan Profiles | Reflects abnormalities in glycosylation, a key pathological process in galactosemia. | The association with clinical outcomes is not consistently demonstrated.[8][9] | An area of active research, but not yet established as a validated surrogate endpoint. |
Experimental Protocols
1. Measurement of this compound
The quantitative analysis of this compound in clinical trials is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Methodology:
-
Sample Preparation: The biological sample is first treated to remove interfering substances. For urine, this may involve an ion-exchange step to remove glucose.[17]
-
Derivatization: this compound is chemically modified (e.g., through acetylation or trimethylsilylation) to make it volatile for gas chromatography.[12][16]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the components of the mixture. The separated components then enter a mass spectrometer, which identifies and quantifies this compound based on its unique mass-to-charge ratio.
-
Quantification: Isotope dilution, using a labeled internal standard (e.g., D-[UL-13C]this compound), is often employed for accurate quantification.[16][18]
-
-
Validation: The method is validated for linearity, lower limit of detection, and intra- and inter-assay imprecision.[12][18]
2. Assessment of Clinical Outcomes
In the ACTION-Galactosemia Kids study, a range of standardized assessments were used to evaluate the impact of treatment on clinical function:
-
Activities of Daily Living: Assessed to measure practical, everyday skills.
-
Behavioral Symptoms: Evaluated using standardized questionnaires.
-
Cognition: Measured using cognitive testing batteries.
-
Fine Motor Skills: Assessed through specific motor tasks.
-
Tremor: Quantified using appropriate clinical scales.
Visualizing the Landscape
Galactose Metabolism and this compound Formation
References
- 1. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 2. galactosemia.org [galactosemia.org]
- 3. Current and Future Treatments for Classic Galactosemia [mdpi.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of the ACTION‐Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Deep phenotyping classical galactosemia: clinical outcomes and biochemical markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applied Therapeutics reports positive results from Galactosemia study [clinicaltrialsarena.com]
- 11. galid.de [galid.de]
- 12. Urinary this compound quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 13. Galactose-1-Phosphate Uridyltransferase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. appliedtherapeutics.com [appliedtherapeutics.com]
- 15. Urinary and serum this compound in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas-liquid chromatographic determination of this compound in amniotic fluid for possible use in prenatal diagnosis of galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary this compound and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Galactitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a safe working environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of galactitol.
This compound, also known as dulcitol, is a sugar alcohol that is generally not classified as a hazardous substance.[1][2][3][4] However, it is crucial to follow established protocols to ensure its disposal does not pose a risk to personnel or the environment. The primary directive for this compound disposal is to adhere to all local, regional, national, and international regulations.[3][4][5][6][7][8]
Key Safety and Disposal Information
The following table summarizes crucial data regarding the handling and disposal of this compound.
| Parameter | Guideline | Source(s) |
| Waste Classification | Generally non-hazardous solid waste. | [1][2][3][4] |
| Primary Disposal Route | Chemical waste landfill or incineration, in accordance with local regulations. Must not be disposed of with household garbage or enter the sewage system. | [3][4][5][6][7][8] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety glasses, gloves, and a lab coat. | [7][9][10] |
| Accidental Spill Cleanup | Sweep up spilled material, avoiding dust generation, and place it in a suitable, sealed container for disposal. | [6][9][10] |
| Incompatible Materials | Strong oxidizing agents. | [2][9] |
| Primary Hazards | May cause skin and eye irritation. May cause respiratory irritation upon inhalation of dust. |
Standard Disposal Procedure for Uncontaminated this compound
The following protocol outlines the step-by-step procedure for the disposal of uncontaminated this compound waste.
Materials:
-
Waste this compound in a sealed container
-
Appropriate personal protective equipment (PPE)
-
Sealable, labeled waste container
Procedure:
-
Assess Contamination: Verify that the this compound waste is not contaminated with any hazardous materials. If it is mixed with other substances, the disposal procedure for the most hazardous component must be followed.
-
Wear Appropriate PPE: Before handling the waste, put on standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Package the Waste:
-
Ensure the primary container holding the this compound waste is securely sealed.
-
Place the sealed primary container into a larger, durable, and sealable waste container.
-
-
Label the Container: Clearly label the outer container as "Waste this compound" and include any other information required by your institution's waste management program.
-
Store for Disposal: Store the labeled waste container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. isotope.com [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lewisu.edu [lewisu.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. This compound(608-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. uprm.edu [uprm.edu]
Safeguarding Your Research: Personal Protective Equipment for Handling Galactitol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. When handling chemical compounds such as galactitol, a comprehensive understanding of the necessary personal protective equipment (PPE) is the first line of defense against potential hazards. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
This compound, a sugar alcohol, is typically a white, crystalline powder that is hygroscopic, meaning it absorbs moisture from the air.[1] While the full toxicological profile has not been completely determined, it is known to cause skin, eye, and respiratory system irritation.[2] Inhalation or ingestion may be harmful, and therefore, minimizing exposure through proper engineering controls and PPE is critical.
Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, ensure that proper engineering controls are in place. Operations should be conducted in a well-ventilated area.[3][4][5] The use of process enclosures, local exhaust ventilation, or a chemical fume hood is highly recommended to control airborne dust levels.[3][6] In addition to these controls, the following PPE is essential.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes.[4][6] |
| Face Shield | Recommended for additional protection when handling larger quantities or when there is a significant risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option.[4] Always inspect gloves for signs of degradation or perforation before use and change them immediately if contaminated.[3][4] |
| Skin and Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect against skin contact.[3] |
| Chemical-Resistant Apron | Consider for added protection when working with larger volumes of this compound.[3] | |
| Boots | Recommended as part of general laboratory safety practice when handling chemicals. | |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | A dust respirator is necessary if dust or aerosols are generated, especially in the absence of a chemical fume hood.[3][6] For nuisance levels of dust, an N95 or P1 type mask may be used.[4] |
Procedural Guidance for Safe Handling and Disposal
Operational Plan: Safe Handling Procedures
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific, clean area for handling the compound, preferably within a fume hood. Have spill cleanup materials readily accessible.
-
Handling: Use appropriate tools, such as spatulas or scoops, to handle solid this compound to minimize dust generation.[3] Avoid direct contact with skin and eyes.[7] Keep the container tightly sealed when not in use to prevent the absorption of moisture.[4][7]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2] Clean the work area and decontaminate any equipment used.
Disposal Plan
The disposal of this compound and any contaminated waste must be carried out by qualified personnel in accordance with all federal, state, and local regulations.
-
Solid Waste: Collect any solid waste contaminated with this compound, such as used weighing paper or contaminated gloves, in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Spills: In the event of a small spill, use appropriate tools to carefully sweep or shovel the material into a suitable waste disposal container.[6] Avoid generating dust during cleanup.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
- 1. This compound | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 5. westliberty.edu [westliberty.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
